molecular formula C18H26O3 B12407992 (E)-Octinoxate-13C,d3

(E)-Octinoxate-13C,d3

Cat. No.: B12407992
M. Wt: 294.41 g/mol
InChI Key: YBGZDTIWKVFICR-QQYBJTMASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Octinoxate-13C,d3 is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 294.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H26O3

Molecular Weight

294.41 g/mol

IUPAC Name

2-ethylhexyl (E)-3-[4-(trideuterio(113C)methoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+/i3+1D3

InChI Key

YBGZDTIWKVFICR-QQYBJTMASA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)/C=C/C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-Octinoxate-13C,d3, an isotopically labeled version of the common UV-B filter, Octinoxate. Due to a lack of publicly available, detailed synthesis protocols for this specific isotopically labeled compound, this document outlines a proposed synthetic pathway based on established methods for the unlabeled analogue. Furthermore, it compiles and presents the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), derived from available data on unlabeled Octinoxate and isotopically labeled standards. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable, labeled internal standard for the quantification of Octinoxate.

Introduction

(E)-Octinoxate, also known as 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is a widely used organic compound in sunscreens and other cosmetic products to absorb UV-B radiation. In the fields of drug development and clinical research, the use of stable isotopically labeled (SIL) compounds is crucial for accurate quantification of analytes in complex biological matrices. This compound is a SIL version of Octinoxate, incorporating one carbon-13 atom and three deuterium (B1214612) atoms. This labeling provides a distinct mass difference from the native compound, making it an ideal internal standard for quantitative analyses by mass spectrometry-based methods such as GC-MS and LC-MS. The use of SIL internal standards corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Proposed Synthesis of this compound

The key starting materials for this synthesis would be a ¹³C-labeled 4-iodoanisole (B42571) and a d₃-labeled 2-ethylhexanol, which would be used to prepare a deuterated 2-ethylhexyl acrylate (B77674).

Proposed Reaction Scheme:

The synthesis can be envisioned in two main stages:

  • Preparation of Deuterated 2-ethylhexyl acrylate (d₃): This can be achieved through the esterification of acrylic acid with 2-ethylhexanol-d₃.

  • Heck Coupling Reaction: The palladium-catalyzed reaction of 4-iodoanisole-¹³C with the deuterated 2-ethylhexyl acrylate.

A generalized laboratory-scale procedure based on known Heck reactions for Octinoxate synthesis is provided below.

Experimental Protocol: Proposed Synthesis

Materials:

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodoanisole-¹³C (1 equivalent), 2-ethylhexyl acrylate-d₃ (1.2 equivalents), and anhydrous toluene.

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add triethylamine (1.5 equivalents) and 5% palladium on carbon catalyst (0.02 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel to yield a clear, colorless to pale yellow oil.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The spectra of this compound will be similar to that of unlabeled Octinoxate, with specific differences due to the isotopic labels.

¹H NMR: The proton NMR spectrum is expected to show the characteristic signals for the ethylhexyl and methoxycinnamate moieties. The signal corresponding to the methoxy (B1213986) group will be absent due to the replacement of protons with deuterium.

¹³C NMR: The carbon NMR spectrum will exhibit signals for all carbon atoms. The signal for the labeled methoxy carbon will show a characteristic coupling to deuterium (a triplet in a proton-decoupled spectrum). The signal for the labeled aromatic carbon will also be present.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H Chemical Shift (δ ppm) Expected ¹³C Chemical Shift (δ ppm)
Methoxy (-OCD₃)-~55 (¹³C-D coupling)
Aromatic C-¹³C-~160
Aromatic CH6.8 - 7.5114 - 130
Vinylic CH6.3 - 7.7115 - 145
Ester C=O-~167
Ester O-CH₂~4.1~67
Ethylhexyl CH~1.6~39
Ethylhexyl CH₂1.2 - 1.523 - 30
Ethylhexyl CH₃~0.911 - 14

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound.

Expected Molecular Ion: The nominal mass of unlabeled (E)-Octinoxate (C₁₈H₂₆O₃) is 290.19 g/mol . For this compound, the expected nominal mass will be 294.22 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₇¹³CH₂₃D₃O₃
Nominal Mass294 g/mol
Exact Mass294.2235
Expected [M+H]⁺295.2313
Expected [M+Na]⁺317.2133
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is typically employed for Octinoxate analysis.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm.

  • Injection Volume: 10 µL.

  • Expected Purity: Commercial standards are typically >98% pure[1].

Visualization of Workflows

Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst A 4-Iodoanisole-13C E Heck Coupling A->E B 2-Ethylhexyl acrylate-d3 B->E C Pd/C C->E D Triethylamine D->E F Workup & Purification E->F G This compound F->G

Caption: Proposed synthesis of this compound via Heck coupling.

Analytical Workflow for Quantification

Analytical_Workflow A Biological Sample (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration, Ratio Calculation) D->E F Quantification of Octinoxate E->F

Caption: Use of this compound as an internal standard.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. While a specific, published protocol for the synthesis of this isotopically labeled standard is not available, the proposed route, based on the well-established Heck reaction, offers a reliable method for its preparation. The characterization data presented, extrapolated from known data for the unlabeled compound, serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The availability of high-purity this compound is essential for the accurate and precise quantification of Octinoxate in various scientific studies, particularly in the fields of toxicology, environmental monitoring, and pharmaceutical research.

References

Spectroscopic Analysis of (E)-Octinoxate-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (E)-Octinoxate-13C,d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of its unlabeled counterpart, Octinoxate, a widely used UV filter in sunscreens and other cosmetic products.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides standardized experimental protocols for data acquisition, and illustrates the analytical workflow.

Introduction to this compound

This compound is a form of (E)-Octinoxate (2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate) that has been synthetically modified to contain one Carbon-13 (¹³C) atom and three Deuterium (B1214612) (d or ²H) atoms. Its primary application is as an internal standard in quantitative analytical methods, such as GC-MS or LC-MS.[1] The incorporation of heavy isotopes increases the molecular weight of the compound by 4 atomic mass units (1 extra for ¹³C, and 3 extra for the three deuteriums replacing hydrogens). This mass difference allows for its clear differentiation from the native compound in a mass spectrometer, while its nearly identical chemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

For the purpose of this guide, the labeling is assumed to be on the methoxy (B1213986) group (-O-CH₃), resulting in -O-¹³CD₃. This is a common labeling pattern for synthetic feasibility and analytical utility.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for confirming the identity and purity of isotopically labeled standards and for their use in quantification. The mass spectrum of the labeled compound will show a distinct shift in the molecular ion peak and in any fragments containing the labeled group.

Predicted Mass Spectral Data

The table below summarizes the major expected fragments for both unlabeled (E)-Octinoxate and the predicted fragments for this compound. The data for unlabeled Octinoxate is based on publicly available spectra.[3]

Fragment IonUnlabeled (E)-Octinoxate (m/z)This compound (Predicted m/z)Notes on Fragmentation
[M+H]⁺ 291.1955295.2144Molecular ion peak (protonated). The mass shift reflects one ¹³C and three ²H atoms.
[C₁₀H₁₁O₃]⁺ 179.0688183.0877Fragment corresponding to the 4-methoxycinnamoyl group after loss of the 2-ethylhexyl side chain. This fragment contains the labeled methoxy group.
[C₁₀H₉O₂]⁺ 161.0584165.0773Loss of water from the 4-methoxycinnamic acid fragment. Contains the labeled group.
[C₉H₉O]⁺ 133.0634137.0823Further fragmentation of the aromatic portion, still containing the labeled group.
Experimental Protocol for Mass Spectrometry

This protocol outlines a general method for acquiring high-resolution mass spectra using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is typically used.[3]

    • Mobile Phase A: 90:10 water:methanol with 0.1% formic acid and 5mM ammonium (B1175870) formate.[3]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium formate.[3]

    • Gradient: A gradient from high aqueous to high organic content over 15-20 minutes.

    • Flow Rate: 200-400 µL/min.[3]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A high-resolution QTOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Sampling Cone Voltage: 20 - 40 V.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Acquisition Mode: MS² (Tandem MS) to obtain fragmentation data.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) with a collision gas such as argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and the specific location of the isotopic labels.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts for unlabeled (E)-Octinoxate and the expected changes for this compound, assuming the labeling is on the methoxy group (-O-¹³CD₃). Chemical shifts are influenced by factors such as hybridization and electronegativity of adjacent atoms.[4][5]

Table 1: Predicted ¹H-NMR Data (in CDCl₃)

Proton AssignmentUnlabeled (E)-Octinoxate (Predicted δ, ppm)This compound (Predicted δ, ppm)Notes
Methoxy (-OCH₃)~3.8Signal AbsentThe protons are replaced by deuterium, which is not observed in ¹H-NMR.
Aromatic (ortho to -OCH₃)~6.9~6.9No significant change expected.
Aromatic (ortho to -CH=)~7.5~7.5No significant change expected.
Vinylic (-CH=)~6.3 and ~7.6~6.3 and ~7.6Two distinct signals for the trans double bond protons.
Ester (-OCH₂-)~4.1~4.1No significant change expected.
Alkyl Chain (-CH-, -CH₂-, -CH₃)~0.9 - 1.7~0.9 - 1.7Complex multiplets for the 2-ethylhexyl group.

Table 2: Predicted ¹³C-NMR Data (in CDCl₃)

Carbon AssignmentUnlabeled (E)-Octinoxate (Predicted δ, ppm)This compound (Predicted δ, ppm)Notes
Carbonyl (-C=O)~167~167Carbonyl carbons are typically found at the low-field end of the spectrum.[5]
Vinylic (=CH-)~115 and ~144~115 and ~144Two distinct signals for the double bond carbons.
Aromatic (C-OCH₃)~161~161Carbon attached to the methoxy group. May show a very small upfield shift due to the deuterium isotope effect (β-isotope shift).[6]
Aromatic (CH)~114 and ~129~114 and ~129Aromatic carbons.
Aromatic (C-CH=)~127~127Quaternary aromatic carbon.
Methoxy (-OC H₃)~55~55This signal will be significantly enhanced due to ¹³C enrichment. It will appear as a multiplet due to coupling with deuterium (spin I=1), likely a septet, and will be shifted slightly upfield (α-isotope effect).[6]
Ester (-OC H₂-)~67~67No significant change expected.
Alkyl Chain (-CH-, -CH₂-, -CH₃)~11 - 39~11 - 39Signals for the 2-ethylhexyl group.
Experimental Protocol for NMR Spectroscopy

This protocol provides a general method for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C-NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

    • Pulse Program: Standard single-pulse with broadband proton decoupling.

    • Spectral Width: 0-220 ppm.[5]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance and lower sensitivity of ¹³C nuclei.[4] The scan number may be lower for the labeled carbon.

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the analysis of this compound.

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Test Sample + This compound (IS) Extract Extraction & Cleanup Sample->Extract LC LC Separation Extract->LC Inject MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Detect Detection of m/z for Analyte and IS MSMS->Detect Quant Quantification (Ratio of Analyte/IS Area) Detect->Quant Result Result Quant->Result

Caption: Workflow for quantitative analysis using an internal standard (IS).

NMR_Structure_Confirmation cluster_1H 1H-NMR Data cluster_13C 13C-NMR Data H_Shifts Chemical Shifts (δ) Structure This compound Structure H_Shifts->Structure Proton Environment H_Coupling Coupling Constants (J) H_Coupling->Structure Proton Connectivity H_Integration Integration H_Integration->Structure Proton Count C_Shifts Chemical Shifts (δ) C_Shifts->Structure Carbon Skeleton C_Labeled Enhanced Signal at ~55 ppm (Labeled -O13CD3) C_Labeled->Structure Confirms Label Position

Caption: Logical diagram for structure confirmation via NMR.

References

Stability of (E)-Octinoxate-13C,d3 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of the isotopically labeled compound (E)-Octinoxate-13C,d3 in solution. Due to the limited availability of direct stability data for this specific labeled molecule, this guide synthesizes information on the stability of the parent compound, (E)-Octinoxate, and discusses the potential effects of isotopic labeling on its degradation pathways. Detailed experimental protocols for assessing stability under various stress conditions are provided, enabling researchers to generate robust data for their specific applications. This compound is primarily utilized as a stable isotope-labeled internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] Its stability is therefore a critical factor in ensuring analytical accuracy.

Introduction to (E)-Octinoxate and its Labeled Analog

(E)-Octinoxate, also known as octyl methoxycinnamate (OMC), is a widely used UVB filter in sunscreen and other personal care products.[2] Its primary function is to absorb UVB radiation (290-320 nm), with a peak absorption at approximately 311 nm.[2] However, a significant drawback of octinoxate (B1216657) is its lack of photostability, as it can degrade upon exposure to sunlight.[2][3]

This compound is a stable isotope-labeled version of octinoxate, incorporating one Carbon-13 atom and three deuterium (B1214612) atoms. Such labeling is crucial for its use as an internal standard in bioanalytical and metabolic studies, allowing for precise quantification by differentiating it from the unlabeled endogenous or administered compound.[1] While isotopic labeling does not alter the fundamental chemical properties of a molecule, the substitution of hydrogen with deuterium can influence the kinetics of certain reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[4][5]

Known Stability Profile of (E)-Octinoxate (Unlabeled)

The stability of unlabeled (E)-Octinoxate has been the subject of numerous studies, particularly concerning its degradation under UV radiation. The primary degradation pathways are photoisomerization and photolysis.

Photostability

Upon exposure to sunlight, the trans isomer of octinoxate (E-octinoxate), which is the effective UVB absorber, can undergo isomerization to the cis isomer (Z-octinoxate).[6][7] This process is reversible, and a photostationary state between the two isomers can be reached.[8][9] The cis isomer has a lower UV absorption capacity, leading to a reduction in the overall efficacy of the sunscreen.[8]

In addition to isomerization, octinoxate can undergo irreversible photodegradation, leading to the formation of various photoproducts, including 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol.[2] Studies have shown a significant loss of UV protection, with up to 50% degradation observed within 1-2 hours of sun exposure in some formulations.[2] The presence of other UV filters, such as avobenzone (B1665848), can accelerate the photolysis of octinoxate.[10]

Thermal and Hydrolytic Stability

In the absence of light, octinoxate is relatively stable. Studies have shown no significant degradation when stored in the dark at temperatures ranging from 4°C to 60°C for one month.[3][6][7] This suggests that thermal degradation and hydrolysis are not primary concerns under typical storage conditions. However, forced degradation studies under harsh acidic or basic conditions would be necessary to fully characterize its hydrolytic stability.

Potential Impact of Isotopic Labeling on Stability

The presence of deuterium in this compound may enhance its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[4][5] This is a well-established principle used to improve the pharmacokinetic profiles of drugs.[11][12][13] However, the primary instability of octinoxate is due to photochemical reactions (isomerization and photolysis). The impact of deuteration on these pathways is less predictable and depends on whether C-H bond cleavage is involved in the rate-determining steps of these photochemical reactions. The Carbon-13 label is not expected to significantly impact the stability of the molecule.

Recommended Storage of this compound Solutions

Based on manufacturer recommendations for the stable isotope-labeled compound, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage conditions are:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound in a specific solution, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products and pathways.[14][15][16]

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential.[1][17][18] The method must be capable of separating the parent compound from all potential degradation products.

Example HPLC Method (adapted from literature for Octinoxate):

  • Column: C18 reverse-phase column (e.g., Kinetex™ C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[19][20]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection: UV detector at a wavelength of approximately 310 nm (λmax of octinoxate) or a mass spectrometer for peak identification.[2][10]

  • Column Temperature: Ambient or controlled (e.g., 40°C).[19]

Forced Degradation Protocols

A solution of this compound at a known concentration (e.g., 1 mg/mL) should be prepared in the solvent of interest.[21] The following stress conditions should be applied, with samples taken at various time points for analysis. The goal is to achieve 5-20% degradation.[15]

Table 1: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix the sample solution with an equal volume of 0.1 M HCl. Store at room temperature or elevate to 60°C if no degradation is observed. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the sample solution with an equal volume of 0.1 M NaOH. Store at room temperature. Neutralize with 0.1 M HCl before analysis.
Oxidation Mix the sample solution with a solution of 3% hydrogen peroxide. Store at room temperature, protected from light.[21]
Thermal Degradation Store the sample solution in the dark at an elevated temperature (e.g., 60-80°C).[21]
Photostability Expose the sample solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14] A control sample should be kept in the dark under the same temperature conditions.
Data Presentation and Analysis

The results of the stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 2: Example Stability Data for this compound in Solution

Stress ConditionTime (hours)This compound Remaining (%)Degradation Products (Peak Area %)
Control (Dark, RT) 01000
2499.8< 0.2
4899.5< 0.5
Acid Hydrolysis (0.1 M HCl, 60°C) 01000
895.2Degradant 1: 4.8%
2488.5Degradant 1: 11.5%
Photolysis (UV/Vis Light) 01000
285.3Z-isomer: 10.2%, Degradant 2: 4.5%
665.1Z-isomer: 18.9%, Degradant 2: 16.0%

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Known Degradation Pathways of Octinoxate

G E_Octinoxate (E)-Octinoxate Z_Octinoxate (Z)-Octinoxate E_Octinoxate->Z_Octinoxate UV Light (Isomerization) Photoproducts Photolysis Products (e.g., 4-methoxybenzaldehyde, 2-ethylhexanol) E_Octinoxate->Photoproducts UV Light (Irreversible Degradation) Z_Octinoxate->E_Octinoxate UV Light

Caption: Primary photodegradation pathways of (E)-Octinoxate.

Conclusion

References

An In-depth Technical Guide on the Degradation of Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the scope of this document: Extensive literature searches did not yield specific data on the thermal degradation of (E)-Octinoxate-13C,d3. The following guide provides a comprehensive overview of the known degradation pathways of non-labeled octinoxate (B1216657), which is primarily documented as photodegradation. This information serves as a foundational resource for researchers and drug development professionals. A proposed experimental protocol for investigating the thermal degradation of this compound is also presented, drawing upon established methodologies for studying the degradation of related compounds.

Introduction to Octinoxate and its Stability

Octinoxate, or octyl methoxycinnamate (OMC), is a widely used UVB filter in sunscreen and cosmetic products.[1][2] Its primary function is to absorb UVB radiation (290-320 nm), thereby protecting the skin from sun damage.[1][2] However, the stability of octinoxate, particularly its photostability, has been a subject of considerable research. While data on its thermal degradation is scarce, studies have shown that it can degrade under UV exposure, which may compromise the efficacy of sunscreen formulations.[1][3] The primary photodegradation mechanism is trans-cis isomerization, but other degradation products have also been identified.[4][5]

The introduction of isotopic labels, such as 13C and deuterium (B1214612) (d3), is a common technique in metabolism and degradation studies to trace the fate of the molecule and its fragments.[6][7][8] While isotopic labeling can sometimes influence the rate of chemical reactions (a phenomenon known as the kinetic isotope effect), the fundamental degradation pathways are generally expected to be similar to the non-labeled compound.[9]

Known Degradation Products of Octinoxate

The degradation of octinoxate, primarily through photodegradation, leads to the formation of several byproducts. The most well-documented degradation pathway is the isomerization from the (E)-isomer (trans) to the (Z)-isomer (cis).[4] Other identified degradation products are listed in the table below.

Table 1: Identified Degradation Products of Octinoxate

Degradation ProductMethod of IdentificationReference
(Z)-Octinoxate (cis-isomer)HPLC, NMR[4]
4-MethoxybenzaldehydeNot specified[1]
2-EthylhexanolNot specified[1]
Cinnamate dimersNot specified[10]
Substituted oxopentanoatesNot specified[10]
Substituted oxobutaneoatesNot specified[10]
m/z 179 fragment (putative 4-methoxy cinnamic acid)Laser-interfaced Mass Spectrometry[5][11]
m/z 161 fragment (putative 4-methoxycinnamaldehyde)Laser-interfaced Mass Spectrometry[5][11]
m/z 133 fragmentLaser-interfaced Mass Spectrometry[5][11]

Experimental Protocols for Degradation Studies

Detailed experimental protocols are crucial for reproducible and accurate assessment of chemical stability. Below are generalized methodologies for studying the degradation of UV filters like octinoxate, which can be adapted for thermal degradation studies of this compound.

Sample Preparation and Stress Conditions

Forced degradation studies are essential to understand the stability of a drug substance.[12]

  • Thermal Stress:

    • Accurately weigh a sample of this compound and place it in a controlled temperature environment (e.g., an oven or a stability chamber).

    • Expose the sample to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for specified durations.

    • Samples should be tested in both solid and solution forms (dissolved in an appropriate inert solvent).

    • Parallel studies in the dark are necessary to exclude photodegradation.[4]

  • Photostability (for comparison):

    • Prepare a solution of the test compound in a suitable solvent (e.g., cyclohexane, methanol).[3]

    • Irradiate the solution with a light source that simulates solar radiation or a specific UV range.[13]

    • Monitor the changes in the UV absorption spectrum over time.[3]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is typically employed to separate, identify, and quantify the parent compound and its degradation products.[14][15]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To separate and quantify the parent compound and its degradation products.[15][16]

    • Typical Setup:

      • Column: C18 reverse-phase column.[16]

      • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water, or acetonitrile (B52724) and water, often with a pH modifier like phosphate (B84403) buffer.[16]

      • Detector: UV or Photodiode Array (PDA) detector to monitor the eluting compounds.[12][15]

      • Wavelength: Detection wavelength is typically set at the absorption maximum of octinoxate (around 310 nm).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To identify the molecular weights and fragmentation patterns of the degradation products, aiding in their structural elucidation.[15]

    • Ionization Techniques: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[4][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide detailed structural information of isolated degradation products.[4] Both 1H NMR and 13C NMR are valuable. The presence of the 13C label in this compound can be specifically tracked using 13C NMR.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: Suitable for the analysis of volatile degradation products.[14]

Visualizations

Proposed Experimental Workflow for Thermal Degradation Analysis

The following diagram illustrates a logical workflow for the investigation of the thermal degradation of this compound.

G cluster_prep Sample Preparation cluster_stress Thermal Stress Conditions cluster_analysis Analytical Techniques cluster_elucidation Structure Elucidation prep_solid Solid this compound stress_temp Exposure to various temperatures (e.g., 40, 60, 80°C) prep_solid->stress_temp prep_solution Solution of this compound in inert solvent prep_solution->stress_temp stress_time Sampling at different time intervals stress_temp->stress_time hplc HPLC-UV/PDA for quantification stress_time->hplc lcms LC-MS for identification of non-volatile products stress_time->lcms gcms GC-MS for identification of volatile products stress_time->gcms isolate Isolation of major degradation products lcms->isolate gcms->isolate nmr NMR spectroscopy for definitive structure isolate->nmr

Caption: Proposed workflow for thermal degradation analysis.

Generalized Degradation Pathway of Octinoxate

Based on the literature, a generalized degradation pathway for octinoxate is presented below. This pathway is primarily based on photodegradation studies.

G parent (E)-Octinoxate isomer (Z)-Octinoxate parent->isomer Isomerization (UV) fragments Fragments (e.g., 4-methoxybenzaldehyde, 2-ethylhexanol) parent->fragments Fragmentation (UV) dimers Dimers and other products parent->dimers Other reactions

Caption: Generalized degradation pathways of octinoxate.

Conclusion

While there is a lack of specific data on the thermal degradation of this compound, the extensive research on the photodegradation of octinoxate provides a solid foundation for initiating such studies. The primary degradation pathway is isomerization, with fragmentation and other reactions also occurring. A systematic approach employing controlled thermal stress conditions and a suite of analytical techniques, including HPLC, LC-MS, and NMR, will be essential to elucidate the thermal degradation pathways and products of this isotopically labeled compound. The proposed experimental workflow provides a roadmap for researchers to undertake these investigations, which are crucial for ensuring the stability and efficacy of drug and cosmetic formulations containing octinoxate derivatives.

References

A Technical Guide to the Photostability of (E)-Octinoxate: A Comparative Analysis of Unlabeled and Isotopically Labeled Variants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Photostability of Unlabeled (E)-Octinoxate

(E)-Octinoxate is known to undergo significant degradation upon exposure to UV radiation, which can lead to a reduction in its protective capabilities and the formation of various photoproducts.[1][2][3] The primary mechanism of its function involves the absorption of UVB radiation, which excites the molecule to a higher energy state. While this process is intended to dissipate the energy as heat, it can also initiate photochemical reactions that alter the molecule's structure.[4]

Photodegradation Pathways and Products

Upon UV exposure, (E)-octinoxate can undergo several degradation pathways, including E/Z photoisomerization and photodimerization.[2][3][5] The initial and most common reaction is the conversion of the more stable E-isomer to the Z-isomer, which has a lower UV-absorbing capacity.[6] Further degradation can lead to the formation of other byproducts.

Key photodegradation products of unlabeled octinoxate (B1216657) include:

  • 4-methoxybenzaldehyde [1][2]

  • 2-ethylhexanol [1][2]

  • Cyclodimers (e.g., δ-truxinate and α-truxillate)[2]

Some of these degradation products have been shown to exhibit cellular toxicity.[2]

Quantitative Data on Photodegradation

The rate of octinoxate degradation can be significant, with studies indicating a substantial loss of the active ingredient within a few hours of sun exposure.

Formulation/StudyActive Ingredient ConcentrationUV Exposure DurationDegradation RateReference
L'Oréal Solar Expertise SPF 307.5% octinoxate2 hours~50% degradationInt J Cosmet Sci 2012;34(3):203-207[1]
Nivea Sun Protect & Bronze SPF 30 (with photostabilizers)OctinoxateNot specified~30% lossJ Photochem Photobiol B 2013;128:50-57[1]
General findingNot specified1-2 hoursUp to 50% loss[1]

Theoretical Photostability of (E)-Octinoxate-13C,d3

While specific studies on the photostability of this compound are not available in the public domain, the principles of isotopic labeling and the kinetic isotope effect (KIE) provide a strong basis for predicting its behavior. Isotopic labeling involves replacing an atom with its heavier isotope, which can influence the rates of chemical reactions.[7]

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. For the deuterated variant of octinoxate (d3), the replacement of hydrogen with deuterium (B1214612) at the methoxy (B1213986) group is of particular interest. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This has been shown to enhance the stability of various molecules.[8][9]

Predicted Impact of Isotopic Labeling on Octinoxate Photostability
  • (d3) Labeling: The replacement of the three hydrogen atoms on the methoxy group with deuterium is expected to enhance the photostability of the molecule if the degradation pathway involves the cleavage of these C-H bonds. By strengthening these bonds, the energy required for their scission increases, potentially reducing the rate of degradation initiated at this site.

  • (13C) Labeling: The incorporation of carbon-13 is less likely to have a dramatic impact on photostability compared to deuteration. While it increases the overall mass of the molecule and can subtly alter vibrational modes, the effect on bond energies and reaction rates is generally much smaller than that of deuterium substitution. Its primary utility is often as a tracer in metabolic or degradation studies.[7]

Based on these principles, it is hypothesized that this compound would exhibit greater photostability than its unlabeled counterpart, primarily due to the deuterium labeling.

Experimental Protocols for Photostability Testing

A standardized approach is crucial for accurately assessing and comparing the photostability of different compounds. The following outlines a general experimental protocol for such a study.

Sample Preparation
  • Solution Preparation: Prepare solutions of both unlabeled (E)-octinoxate and this compound in a photochemically inert solvent (e.g., ethanol (B145695) or cyclohexane) at a known concentration.

  • Film Preparation: For studies mimicking application conditions, prepare thin films of the compounds on a suitable substrate (e.g., quartz plates or a skin-mimicking substrate).

UV Irradiation
  • Light Source: Utilize a solar simulator with a defined and controlled spectral output that mimics natural sunlight, including both UVA and UVB radiation. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[10]

  • Exposure Conditions: Place the samples in a temperature-controlled chamber and expose them to the UV source for predetermined time intervals.

  • Control Samples: Maintain identical samples in the dark at the same temperature to serve as controls.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): At each time point, collect the samples and analyze the concentration of the parent compound and the formation of degradation products using a validated HPLC method.[6][11] This allows for the quantification of the degradation rate.

  • UV-Visible Spectroscopy: Measure the UV absorbance spectrum of the samples at different time points to assess the loss of UV-filtering capacity.[12]

  • Mass Spectrometry (MS): Use LC-MS to identify the chemical structures of the photodegradation products.[6][12]

Visualizations

Photodegradation Pathway of (E)-Octinoxate

E_Octinoxate (E)-Octinoxate Z_Octinoxate (Z)-Octinoxate E_Octinoxate->Z_Octinoxate Isomerization UV_Light UVB Radiation (290-320 nm) Degradation_Products Further Degradation Products Z_Octinoxate->Degradation_Products Photodegradation Products_List • 4-methoxybenzaldehyde • 2-ethylhexanol • Cyclodimers Degradation_Products->Products_List

Caption: Photodegradation pathway of (E)-Octinoxate upon UV exposure.

Experimental Workflow for Photostability Assessment

start Start prep Sample Preparation (Unlabeled vs. Labeled Octinoxate) start->prep uv_exp UV Irradiation (Solar Simulator) prep->uv_exp sampling Time-Point Sampling uv_exp->sampling analysis Chemical Analysis sampling->analysis hplc HPLC (Quantification) analysis->hplc uv_vis UV-Vis (Absorbance) analysis->uv_vis lc_ms LC-MS (Product ID) analysis->lc_ms data Data Analysis & Comparison hplc->data uv_vis->data lc_ms->data end End data->end

Caption: General experimental workflow for comparative photostability testing.

The Kinetic Isotope Effect on a C-H Bond

CH_Bond C-H Bond Cleavage_CH Bond Cleavage (Faster Rate) CH_Bond->Cleavage_CH CD_Bond C-D Bond Cleavage_CD Bond Cleavage (Slower Rate) CD_Bond->Cleavage_CD Energy_Input Energy Input (e.g., UV Radiation) Energy_Input->CH_Bond Energy_Input->CD_Bond Stability Increased Molecular Stability Cleavage_CD->Stability

Caption: Conceptual illustration of the kinetic isotope effect.

Conclusion

The photostability of octinoxate is a critical factor in the formulation of effective and safe sunscreen products. While unlabeled (E)-octinoxate is known to be photolabile, the principles of the kinetic isotope effect suggest that its deuterated counterpart, this compound, is likely to exhibit enhanced photostability. This hypothesis is based on the increased strength of the C-D bond compared to the C-H bond, which would slow down degradation pathways involving the cleavage of this bond. To confirm this, direct comparative studies employing rigorous experimental protocols are necessary. The methodologies and theoretical framework presented in this guide are intended to support and encourage further research in the development of more robust UV filters for dermatological applications.

References

In-Depth Technical Guide to the Isotopic Purity Assessment of (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Octinoxate, a common ingredient in sunscreen and other personal care products, is often synthesized with isotopic labels, such as Carbon-13 (¹³C) and deuterium (B1214612) (d), to serve as an internal standard for pharmacokinetic studies and metabolic research. The precise assessment of the isotopic purity of these labeled compounds is critical for the accuracy and reliability of such studies. This guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and data interpretation for determining the isotopic purity of (E)-Octinoxate-¹³C,d₃.

Isotopic purity refers to the percentage of a compound that contains the desired isotopic labels at the specified positions. It is distinct from chemical purity, which refers to the absence of other chemical compounds. High isotopic enrichment ensures the integrity of tracer studies and quantitative analyses by minimizing interferences from unlabeled or partially labeled species.

This document outlines the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, the two primary techniques for isotopic purity assessment.

Analytical Methodologies

The determination of isotopic purity for compounds like (E)-Octinoxate-¹³C,d₃ relies on techniques that can differentiate between molecules with very small mass differences.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for quantifying the level of isotopic enrichment in labeled compounds.[1] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are preferred due to their ability to resolve closely spaced isotopic peaks.[2] The principle involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). The relative intensities of the peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of isotopic labels and assess their enrichment. For (E)-Octinoxate-¹³C,d₃, both ¹³C and ²H (deuterium) NMR can be employed. ¹³C NMR can directly quantify the enrichment of the ¹³C label. Deuterium labeling simplifies ¹H and ¹³C NMR spectra by removing proton coupling, leading to clearer signals. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further confirm the location of the labels.

Quantitative Data Summary

The isotopic and chemical purity of a batch of (E)-Octinoxate-¹³C,d₃ are typically provided in a Certificate of Analysis (COA) from the supplier. The following tables represent typical data that would be found in such a document.

Table 1: General Specifications for (E)-Octinoxate-¹³C,d₃

ParameterSpecification
Chemical Formula C₁₇¹³CH₂₃D₃O₃
Molecular Weight 294.43 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, Methanol, Ethanol
Storage Store at -20°C for long-term stability

Table 2: Purity Assessment of (E)-Octinoxate-¹³C,d₃

Analysis MethodParameterResult
HPLC Chemical Purity>99.5%
Mass Spectrometry Isotopic Enrichment (¹³C)≥99%
Mass Spectrometry Isotopic Enrichment (D)≥98% (for each D)
NMR Structural ConfirmationConforms to structure

Table 3: Mass Spectrometry Isotopologue Distribution

IsotopologueTheoretical m/zObserved Relative Abundance (%)
M (Unlabeled Octinoxate)290.1882< 0.5%
M+1 (¹³C or other natural isotopes)291.1916Variable
M+4 (¹³C, 3xD)294.2109> 98%

Experimental Protocols

The following are detailed protocols for the isotopic purity assessment of (E)-Octinoxate-¹³C,d₃ using HRMS and NMR.

High-Resolution Mass Spectrometry Protocol

This protocol outlines the steps for determining isotopic purity using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass spectrometer.

4.1.1 Sample Preparation

  • Prepare a stock solution of (E)-Octinoxate-¹³C,d₃ in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[2]

4.1.2 LC-MS System and Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 100-500

  • Resolution: > 20,000 FWHM

  • Data Acquisition: Full scan mode

4.1.3 Data Analysis

  • Extract the ion chromatograms for the theoretical m/z values of the labeled and unlabeled species.

  • Integrate the peak areas for each isotopologue.

  • Correct the peak areas for the natural abundance of ¹³C and other isotopes in the unlabeled molecule.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Area of Labeled Peak) / (Sum of Areas of all Isotopologue Peaks) ] x 100

Nuclear Magnetic Resonance (NMR) Protocol

This protocol describes the use of ¹³C and ¹H NMR to confirm the isotopic labeling.

4.2.1 Sample Preparation

  • Dissolve 5-10 mg of (E)-Octinoxate-¹³C,d₃ in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

4.2.2 NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • ¹³C NMR:

    • Pulse Program: Standard ¹³C observe with proton decoupling

    • Number of Scans: 1024 or more to achieve good signal-to-noise

    • Relaxation Delay: 2 seconds

  • ¹H NMR:

    • Pulse Program: Standard ¹H observe

    • Number of Scans: 16

    • Relaxation Delay: 1 second

4.2.3 Data Analysis

  • ¹³C NMR:

    • Confirm the presence of an enhanced signal at the chemical shift corresponding to the labeled carbon.

    • Integrate the signal of the labeled carbon relative to other carbon signals in the molecule (if a quantitative ¹³C experiment is performed).

  • ¹H NMR:

    • Observe the reduction or absence of the proton signal corresponding to the deuterated position.

    • The integration of the remaining proton signals should be consistent with the molecular structure.

Visualizations

Experimental Workflows

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 lc UHPLC Separation prep3->lc Inject ms HRMS Detection (TOF/Orbitrap) lc->ms extract Extract Ion Chromatograms ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for Isotopic Purity Assessment by LC-MS.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep1 Dissolve in Deuterated Solvent (e.g., CDCl3) prep2 Transfer to NMR Tube prep1->prep2 acquire_c13 Acquire 13C NMR Spectrum prep2->acquire_c13 acquire_h1 Acquire 1H NMR Spectrum prep2->acquire_h1 analyze_c13 Confirm 13C Enrichment acquire_c13->analyze_c13 analyze_h1 Confirm Deuteration Site acquire_h1->analyze_h1 structure_confirm Overall Structural Confirmation analyze_c13->structure_confirm analyze_h1->structure_confirm report report structure_confirm->report Final Report

Caption: Workflow for Isotopic Purity Assessment by NMR.

Conclusion

The accurate determination of the isotopic purity of (E)-Octinoxate-¹³C,d₃ is paramount for its use as a reliable internal standard in quantitative bioanalytical assays. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and comprehensive approach to confirm both the degree and location of isotopic labeling, as well as the overall chemical purity of the compound. The methodologies and protocols outlined in this guide serve as a foundational framework for researchers and scientists in the field of drug development and metabolic research.

References

CAS number and chemical properties of (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of (E)-Octinoxate-13C,d3, an isotopically labeled form of the common UV filter, Octinoxate (B1216657). This document is intended for use by researchers and professionals in drug development and related scientific fields.

Chemical Properties and Identification

This compound is a stable isotope-labeled version of (E)-Octinoxate, designed for use as an internal standard in quantitative analyses. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.

Table 1: Chemical and Physical Properties of this compound and related compounds.

PropertyThis compoundOctinoxate-d3(E)-Octinoxate (unlabeled)
CAS Number 2734919-82-3[1]Not specified5466-77-3
Molecular Formula C17¹³CH23D3O3C18H23D3O3C18H26O3
Molecular Weight 294.42 g/mol (approx.)293.42 g/mol 290.42 g/mol
Appearance Not specifiedNot specifiedColorless to pale yellow viscous liquid
Solubility Soluble in DMSO (60 mg/mL with ultrasonic and warming)[1]Not specifiedInsoluble in water
Storage Conditions Store at -80°C for up to 6 months or -20°C for up to 1 month[1][2]Not specifiedStable under recommended storage conditions

Synthesis Workflow

The synthesis of this compound involves the incorporation of stable isotopes into the octinoxate molecule. A common strategy for synthesizing isotopically labeled esters like octinoxate is through a multi-step process that can be adapted from established methods for the unlabeled compound. A logical workflow for this synthesis is outlined below.

G cluster_synthesis Synthesis of this compound cluster_alternative Alternative Route p_anisidine p-Anisidine diazotization Diazotization p_anisidine->diazotization NaNO2, HCl hydrolysis Hydrolysis p_anisidine->hydrolysis iodoanisole 4-Iodoanisole diazotization->iodoanisole KI labeled_octinoxate This compound iodoanisole->labeled_octinoxate Pd catalyst, NEt3 heck_coupling Heck Coupling (with isotopically labeled acrylate) heck_coupling->labeled_octinoxate ethylhexyl_acrylate 2-Ethylhexyl acrylate-13C ethylhexyl_acrylate->heck_coupling labeled_cinnamic_acid 4-Methoxy-13C-cinnamic acid hydrolysis->labeled_cinnamic_acid Methylation with 13CH3I esterification Esterification (with 2-ethylhexanol-d3) esterification->labeled_octinoxate labeled_cinnamic_acid->esterification

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Quantitative Analysis of Octinoxate using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of octinoxate in biological matrices, such as plasma or urine, using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the biological sample (e.g., plasma), add 50 µL of the internal standard working solution (this compound in acetonitrile).

  • Add 50 µL of 1 M ammonium (B1175870) formate (B1220265) (pH 3) to acidify the sample.

  • Add 650 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 20 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer approximately 420 µL of the upper organic layer to a clean microtube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of a 40:60 (v/v) acetonitrile/water mixture.

  • Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.[5]

3.1.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.6 mL/min.

    • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate octinoxate from matrix components. A representative gradient could be:

      • 0-2.5 min: Increase from 40% B to 60% B.

      • 2.5-2.6 min: Increase to 100% B.

      • 2.6-3.9 min: Hold at 100% B.

      • 3.9-4.0 min: Return to 40% B.

      • 4.0-4.5 min: Re-equilibration at 40% B.[5]

    • Column Temperature: 40°C.

    • Autosampler Temperature: 10°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Octinoxate: Precursor ion (m/z) -> Product ion (m/z) to be determined empirically.

      • This compound: Precursor ion (m/z) -> Product ion (m/z) to be determined empirically (precursor will be higher than the unlabeled analyte).

Signaling Pathway Involvement

The parent compound, octinoxate, has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism.[6][7][8] this compound, as a tracer, can be instrumental in studying the metabolism and fate of octinoxate and its interaction with such pathways.

G cluster_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Octinoxate This compound (Tracer for Octinoxate) AhR_complex AhR-Hsp90-XAP2-p23 (Cytosolic Complex) Octinoxate->AhR_complex Binding AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT-Ligand (Nuclear Complex) AhR_ligand->AhR_ARNT Nuclear Translocation and Dimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) (in DNA) AhR_ARNT->XRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Gene_expression Transcription

Caption: The role of octinoxate in the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

A Technical Guide to High-Purity (E)-Octinoxate-13C,d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Octinoxate-13C,d3 is a stable isotope-labeled version of the widely used UV filter, Octinoxate. This labeled compound is a powerful tool for researchers, analytical scientists, and drug development professionals. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of Octinoxate in various biological and environmental matrices.[1][2] The incorporation of both Carbon-13 and deuterium (B1214612) atoms provides a distinct mass shift, ensuring that the internal standard can be clearly differentiated from the unlabeled analyte in mass spectrometry-based assays, without exhibiting significant chromatographic isotopic effects. This technical guide provides an in-depth overview of the commercially available high-purity this compound, including its specifications, a generalized experimental protocol for its use, and visualizations of relevant workflows and metabolic pathways.

Commercial Supplier and Quantitative Data

High-purity this compound is available from specialized chemical suppliers. The following table summarizes the quantitative data for a commercially available product.

ParameterSpecification
Supplier MedchemExpress
Product Number HY-B1234AS
Purity (HPLC) 99.55%[1][3]
Molecular Formula C₁₇¹³CH₂₃D₃O₃
Molecular Weight 294.41[3]
CAS Number 2734919-82-3[3]
Appearance Colorless to light yellow liquid[3]
Storage -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocol: Quantification of (E)-Octinoxate in Human Plasma using this compound by LC-MS/MS

This section outlines a generalized experimental protocol for the quantitative analysis of (E)-Octinoxate in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic, toxicokinetic, and biomonitoring studies.

1. Materials and Reagents

  • (E)-Octinoxate analytical standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (E)-Octinoxate and this compound in methanol.

  • Working Standard Solutions: Serially dilute the (E)-Octinoxate primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Octinoxate from matrix interferences (e.g., start at 30% B, ramp to 95% B, hold, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (E)-Octinoxate: m/z 291.2 → 179.1 (Quantifier), m/z 291.2 → 133.1 (Qualifier)

      • This compound: m/z 295.2 → 183.1 (Quantifier)

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of (E)-Octinoxate in the unknown samples from the calibration curve.

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of (E)-Octinoxate in a biological matrix using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike with This compound (IS) Matrix->Spike Extract Protein Precipitation & Centrifugation Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio CalCurve Calibration Curve Construction Ratio->CalCurve Quant Quantification of (E)-Octinoxate CalCurve->Quant G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound ester_hydrolysis Ester Hydrolysis parent->ester_hydrolysis Esterases demethylation O-Demethylation parent->demethylation CYP450s metabolite1 p-Methoxycinnamic Acid-13C ester_hydrolysis->metabolite1 metabolite2 2-Ethylhexanol ester_hydrolysis->metabolite2 metabolite3 p-Hydroxycinnamic Acid-13C demethylation->metabolite3 glucuronidation Glucuronidation metabolite4 Conjugated Metabolite (Glucuronide/Sulfate) glucuronidation->metabolite4 sulfation Sulfation sulfation->metabolite4 metabolite1->glucuronidation metabolite3->glucuronidation metabolite3->sulfation excretion Excretion metabolite4->excretion

References

Methodological & Application

Application Note: High-Throughput Quantification of Octinoxate in Human Plasma using LC-MS/MS with a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of octinoxate (B1216657) in human plasma. The method utilizes (E)-Octinoxate-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research in drug development. A simple and rapid protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Introduction

Octinoxate, also known as ethylhexyl methoxycinnamate, is a widely used UV-B filter in sunscreens and other personal care products.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing its safety and efficacy. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and other sources of variability, leading to reliable quantification.[3] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a validated LC-MS/MS method for octinoxate in human plasma.

Experimental Protocols

Materials and Reagents
Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve octinoxate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the octinoxate primary stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 30
2.5 95
3.5 95
3.6 30

| 5.0 | 30 |

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Gas Flow (Desolvation) 650 L/h

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Octinoxate (Quantifier) 291.2 179.1 100 15
Octinoxate (Qualifier) 291.2 133.1 100 25

| This compound (IS) | 295.2 | 183.1 | 100 | 15 |

Data Presentation

The quantitative data for a typical calibration curve and quality control samples are summarized in the tables below.

Table 3: Calibration Curve for Octinoxate in Human Plasma

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) Accuracy (%) Precision (%CV)
1 0.012 102.5 4.8
5 0.058 98.9 3.5
10 0.115 101.2 2.1
50 0.582 99.5 1.8
100 1.168 100.3 1.5
500 5.850 99.8 2.3

| 1000 | 11.721 | 99.1 | 2.9 |

Calibration curve constructed using a weighted (1/x²) linear regression.

Table 4: Quality Control Sample Analysis

QC Level Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1 1.03 103.0 5.2
Low 3 2.95 98.3 4.1
Medium 80 81.2 101.5 2.8

| High | 800 | 790.4 | 98.8 | 3.5 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 10 µL IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Cold Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration quant Quantification using IS integration->quant report Generate Report quant->report

Caption: LC-MS/MS workflow for octinoxate quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of octinoxate in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, while the simple protein precipitation sample preparation protocol allows for rapid sample processing. This method is well-suited for supporting pharmacokinetic and other clinical studies in the field of drug development and personal care product safety assessment.

References

Application Notes and Protocols for the Analysis of Octinoxate in Human Plasma using (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is a common ingredient in sunscreens and other personal care products to absorb UV-B radiation. Due to its widespread use, there is a growing need for sensitive and robust analytical methods to quantify its presence in human plasma for pharmacokinetic, toxicokinetic, and exposure assessment studies. This document provides a detailed application note and protocol for the quantitative analysis of octinoxate in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, (E)-Octinoxate-13C,d3. The use of an isotope-labeled internal standard is crucial for correcting matrix effects and ensuring high accuracy and precision in complex biological matrices like human plasma.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of octinoxate in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: MRM Transitions and Mass Spectrometer Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Octinoxate291.2179.10.13015
This compound295.2183.10.13015

Note: The MRM transition for this compound is predicted based on the stable isotope incorporation. The precursor ion reflects the addition of one 13C and three deuterium (B1214612) atoms. The product ion corresponds to the stable isotope-labeled p-methoxycinnamic acid fragment.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85 - 115%
Precision (RSD% at LLOQ, LQC, MQC, HQC)< 15%
Recovery> 80%
Matrix EffectMinimal and compensated by internal standard

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of octinoxate from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (100 ng/mL in acetonitrile)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples gently to ensure homogeneity.

  • Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

  • Create a sequence table including calibration standards, quality control samples, and the prepared plasma samples.

  • Inject 10 µL of each sample onto the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Process the data using appropriate software to determine the peak area ratios of octinoxate to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

  • Quantify the concentration of octinoxate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) add_is Add this compound (20 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (30s) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection Transfer to Autosampler Vial lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for octinoxate analysis in human plasma.

logical_relationship cluster_quantification Quantitative Analysis Principle cluster_benefits Benefits of Isotope Dilution analyte Octinoxate (Analyte) ratio Peak Area Ratio (Analyte/IS) analyte->ratio is This compound (Internal Standard) is->ratio calibration Calibration Curve ratio->calibration concentration Octinoxate Concentration calibration->concentration accuracy Improved Accuracy & Precision matrix_effects Correction for Matrix Effects matrix_effects->accuracy extraction_variability Correction for Extraction Variability extraction_variability->accuracy instrumental_drift Correction for Instrumental Drift instrumental_drift->accuracy

Caption: Logic of quantification using stable isotope dilution.

signaling_pathway cluster_cell Cell octinoxate Octinoxate cyp1a1_b1_protein CYP1A1/1B1 Protein octinoxate->cyp1a1_b1_protein Inhibition ahr_ligand AhR Ligand ahr Aryl Hydrocarbon Receptor (AhR) ahr_ligand->ahr ahr_arnt AhR-ARNT Complex ahr->ahr_arnt arnt ARNT arnt->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre cyp1a1_b1_gene CYP1A1/1B1 Gene xre->cyp1a1_b1_gene Transcription cyp1a1_b1_gene->cyp1a1_b1_protein Translation cyp1a1_b1_protein->ahr_ligand Metabolism

Caption: Octinoxate's modulation of the Aryl Hydrocarbon Receptor pathway.

Application of (E)-Octinoxate-13C,d3 in Dermal Absorption Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Octinoxate, a common UVB filter in sunscreen formulations, undergoes dermal absorption, a process that necessitates thorough investigation for safety and efficacy assessment. The use of isotopically labeled (E)-Octinoxate, such as (E)-Octinoxate-13C,d3, is a critical tool in these studies, enabling precise quantification and tracing of the molecule as it penetrates the skin layers. This document provides detailed application notes and protocols for conducting dermal absorption studies of this compound using the in vitro permeation test (IVPT) methodology, a widely accepted model that correlates with in vivo outcomes.[1][2][3] The primary mechanism of dermal absorption for sunscreen agents like octinoxate (B1216657) is passive diffusion through the stratum corneum.

The protocols outlined here are based on established methodologies, such as those described in OECD Guideline 428, and are intended to guide researchers in obtaining robust and reproducible data.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro dermal absorption studies on octinoxate. While the data presented is for non-labeled or alternatively labeled octinoxate, it provides a strong reference for expected values when using this compound, as the isotopic labeling is not expected to significantly alter the compound's absorption characteristics.

Table 1: In Vitro Dermal Absorption of Octinoxate from a Sunscreen Formulation

ParameterValue (ng/cm²)Study Conditions
Cumulative Permeation at 24h 7.5Single finite dose, heat-separated human epidermis[2]
Skin Retention at 24h 54.4Single finite dose, heat-separated human epidermis[9]

Table 2: Recovery of Octinoxate in Different Skin Compartments after 24h In Vitro Exposure

Skin CompartmentRecovery (% of Applied Dose)Study Conditions
Tape Strips (Stratum Corneum) 30.11% solution in mineral oil applied to human epidermal membranes[10][11]
Epidermis 7.291% solution in mineral oil applied to human epidermal membranes[10][11]
Receptor Fluid (Permeated) 0.00351% solution in mineral oil applied to human epidermal membranes[10][11]

Experimental Protocols

Protocol 1: In Vitro Dermal Permeation Test (IVPT) using Franz Diffusion Cells

This protocol is designed to assess the dermal absorption of this compound from a topical formulation in accordance with OECD Guideline 428.[4][5][6][7][8]

1. Materials and Equipment:

  • Franz diffusion cells (static or flow-through)[12][13][14]

  • Excised human or animal skin (e.g., human cadaver skin, porcine skin)[3]

  • This compound formulated in the test product

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like bovine serum albumin)[15]

  • Water bath or heating block to maintain 32°C[14]

  • Stirring mechanism for receptor chambers

  • Syringes and vials for sample collection

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

2. Skin Preparation:

  • Obtain full-thickness skin and remove subcutaneous fat.

  • Prepare split-thickness skin membranes (typically 200-400 µm) using a dermatome.

  • Cut the skin membranes to a size suitable for mounting in the Franz diffusion cells.

  • Visually inspect the skin for any imperfections that could affect barrier integrity.

3. Franz Diffusion Cell Assembly:

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Clamp the chambers together securely to prevent leakage.

  • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[14]

  • Allow the assembled cells to equilibrate in a water bath or on a heating block set to maintain the skin surface temperature at 32°C.[14]

4. Dosing and Sampling:

  • Apply a finite dose of the test formulation containing this compound to the surface of the skin in the donor chamber (e.g., 2 mg/cm²).[2]

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the receptor solution for analysis.

  • After each collection, replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[14]

5. Mass Balance and Analysis:

  • At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.

  • Wash the skin surface to remove any unabsorbed formulation.

  • Separate the stratum corneum from the epidermis and dermis using tape stripping.

  • Extract this compound from the skin wash, tape strips, remaining skin, and the collected receptor fluid samples.

  • Quantify the concentration of this compound in each compartment using a validated analytical method such as LC-MS/MS.

Protocol 2: Analytical Method for Quantification of this compound

A validated analytical method is crucial for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is highly suitable for the sensitive and specific detection of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • C18 analytical column[16]

2. Chromatographic Conditions (Example):

  • Mobile Phase: Methanol:Water (e.g., 90:10 v/v)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Column Temperature: Ambient or controlled (e.g., 45°C)

  • Injection Volume: 10 µL

  • UV Detector Wavelength (for method development): ~310-330 nm[16][17]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and a suitable internal standard.

4. Sample Preparation:

  • Extract this compound from the various matrices (receptor fluid, skin extracts) using a suitable organic solvent (e.g., acetonitrile, methanol).

  • Centrifuge and filter the extracts prior to injection.

  • Prepare a calibration curve using standards of known this compound concentrations.

Visualizations

Experimental_Workflow_for_Dermal_Absorption_Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_data Data Interpretation prep_skin Skin Membrane Preparation prep_cells Franz Cell Assembly & Equilibration prep_skin->prep_cells dosing Application of Formulation to Skin prep_cells->dosing prep_formulation Test Formulation Preparation with this compound prep_formulation->dosing sampling Time-course Sampling of Receptor Fluid dosing->sampling termination Experiment Termination & Mass Balance sampling->termination extraction Extraction from Skin Compartments & Receptor Fluid termination->extraction quantification LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis & Calculation of Absorption Parameters quantification->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Workflow for an in vitro dermal absorption study of this compound.

References

Application Note: Quantitative Analysis of Octinoxate in Environmental Samples Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Octinoxate (B1216657) (ethylhexyl methoxycinnamate) is a prevalent UV filter in sunscreens and personal care products. Its widespread use has led to its detection in various environmental compartments, raising concerns about its ecological impact. Accurate and sensitive quantification in complex matrices like water and sediment is crucial for environmental risk assessment. This application note details robust protocols for the analysis of octinoxate in environmental water and sediment samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotopically labeled internal standard, (E)-Octinoxate-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3]

Introduction

The increasing concentration of personal care product ingredients in the environment necessitates reliable analytical methods for monitoring. Octinoxate is frequently detected in aquatic ecosystems and has been associated with potential endocrine-disrupting effects and harm to coral reefs.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for environmental analysis due to its high selectivity and sensitivity, making it ideal for detecting trace-level contaminants in complex samples.[4][5] However, the accuracy of LC-MS/MS quantification can be compromised by "matrix effects," where co-extracting compounds from the sample interfere with the ionization of the target analyte.[1]

The isotope dilution technique is the gold standard for overcoming these challenges.[3][6] By spiking the sample with a known amount of a stable isotopically labeled (SIL) version of the analyte—in this case, this compound—any signal suppression or enhancement caused by the matrix will affect both the native analyte and the SIL internal standard equally.[2] This allows for highly accurate quantification based on the response ratio of the analyte to the internal standard.

This document provides detailed protocols for sample collection, preparation (using Solid-Phase Extraction for water and Ultrasonic-Assisted Extraction for sediment), and LC-MS/MS analysis of octinoxate.

Experimental Workflow Overview

The overall analytical workflow involves sample collection, addition of the internal standard, extraction and concentration of the analyte, and subsequent analysis by LC-MS/MS. The specific extraction method depends on the sample matrix (water or sediment).

Workflow cluster_water Water Matrix cluster_sediment Sediment Matrix w_start Collect Water Sample w_is Spike with this compound w_start->w_is w_spe Solid-Phase Extraction (SPE) w_is->w_spe analysis LC-MS/MS Analysis w_spe->analysis s_start Collect Sediment Sample s_prep Freeze-dry & Homogenize s_start->s_prep s_is Spike with this compound s_prep->s_is s_uae Ultrasonic-Assisted Extraction (UAE) s_is->s_uae s_uae->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for octinoxate analysis.

Protocol 1: Analysis of Octinoxate in Water Samples

This protocol is suitable for surface water, seawater, and wastewater effluent. It utilizes Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering substances.[7][8][9]

Materials and Reagents
  • Standards: Octinoxate (analytical grade), this compound internal standard (IS).

  • Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297) (all HPLC or LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate, Ultrapure water.

  • SPE Cartridges: Oasis HLB (500 mg) or equivalent polymeric reversed-phase cartridges.[9]

  • Glassware: Amber glass bottles for sample collection, volumetric flasks, vials.

  • Equipment: Filtration apparatus (0.6 µm glass fiber filters), SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator).

Sample Collection and Preservation
  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • Fill bottles to the top to minimize headspace.

  • Store samples at < 6°C and protect from light.

  • Analyze samples as soon as possible, ideally within 48 hours of collection.

  • Prior to extraction, filter samples through a 0.6 µm glass fiber filter to remove suspended solids.[7]

Solid-Phase Extraction (SPE) Protocol

SPE_Protocol start Start condition 1. Condition Cartridge (Methanol then Water) start->condition load 2. Load Sample (Spiked with IS) condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) load->wash dry 4. Dry Cartridge (Nitrogen or Vacuum) wash->dry elute 5. Elute Octinoxate (Ethyl Acetate or Methanol) dry->elute concentrate 6. Evaporate & Reconstitute (in Mobile Phase) elute->concentrate end Ready for LC-MS/MS concentrate->end

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

  • Sample Spiking: To a 500 mL filtered water sample, add a precise volume of this compound solution to achieve a final concentration of approximately 50-100 ng/L.

  • Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.[7] Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.[7]

  • Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or a gentle stream of nitrogen for 15-20 minutes to remove residual water.

  • Elution: Elute the retained analytes by passing 2 x 4 mL of ethyl acetate through the cartridge into a collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 methanol:water) and transfer to an autosampler vial.

Protocol 2: Analysis of Octinoxate in Sediment Samples

This protocol uses Ultrasonic-Assisted Extraction (UAE), a cost-effective and efficient method for extracting organic compounds from solid matrices.[10][11][12]

Materials and Reagents
  • Standards and Solvents: As listed in Protocol 1. An additional extraction solvent like acetone (B3395972) may be used.

  • Equipment: Freeze-dryer, sieve (e.g., 2 mm), centrifuge, ultrasonic bath or probe sonicator.[11]

Sample Collection and Preparation
  • Collect surface sediment samples (top 0-5 cm) using a stainless-steel scoop or grab sampler.[13]

  • Store samples in glass jars at < 6°C during transport.

  • Freeze-dry the sediment samples until a constant weight is achieved.

  • Homogenize the dried sediment with a mortar and pestle and sieve to remove large debris.

  • Store the prepared, dry sediment in a desiccator until extraction.

Ultrasonic-Assisted Extraction (UAE) Protocol
  • Sample Spiking: Weigh 2.0 g of dried, homogenized sediment into a glass centrifuge tube. Spike with a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of an extraction solvent mixture (e.g., acetone:methanol 1:1 v/v).

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[14]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the sediment from the solvent.

  • Collection: Carefully decant the supernatant (extract) into a clean tube.

  • Repeat: Repeat the extraction (steps 2-5) on the sediment pellet with a fresh 10 mL of solvent. Combine the two extracts.

  • Concentration & Reconstitution: Evaporate the combined 20 mL extract to dryness under nitrogen. Reconstitute the residue in 1.0 mL of the initial mobile phase. If the extract is cloudy, filter through a 0.22 µm syringe filter before transferring to an autosampler vial.

Instrumental Analysis: LC-MS/MS

The following parameters provide a starting point for method development and can be adapted based on the specific instrumentation used.

LC-MS/MS Parameters
ParameterSuggested Condition
LC System Agilent 1260 Infinity II or equivalent[15]
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm)[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 80% B, hold for 1 min, increase to 98% B over 5 min, hold for 2 min, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
MS System Agilent 6470B Triple Quadrupole or equivalent[15]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Gas Temp. 300°C
Nebulizer Gas 45 psi
Capillary Voltage 3500 V
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.[16] Two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.[16][17]

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Octinoxate291.2179.1148.115
This compound295.2183.1152.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Quality Control

Principle of Isotope Dilution Quantification

The concentration of native octinoxate is calculated by comparing its peak area to the peak area of the known concentration of the internal standard. This ratio corrects for any loss during sample preparation or signal fluctuation in the mass spectrometer.

Quantification_Principle cluster_2 Calculation Analyte Analyte (Octinoxate) Unknown Amount (X) Analyte_Resp Analyte Response (Area_X) Analyte->Analyte_Resp IS Internal Standard (IS) Known Amount (Y) IS_Resp IS Response (Area_Y) IS->IS_Resp Ratio Response Ratio = Area_X / Area_Y Analyte_Resp->Ratio IS_Resp->Ratio Concentration Final Concentration ∝ Response Ratio Ratio->Concentration

Caption: The principle of quantification using an internal standard.

Example Quantitative Data

The following table presents example data for octinoxate concentrations detected in seawater, adapted from a study conducted at Folly Beach, SC.[9]

Sample LocationMatrixOctinoxate Concentration (ng/L)
Site 1Seawater30
Site 2Seawater115
Site 3Seawater264
Site 4Seawater88
Method Performance and Quality Control

A robust analytical method requires validation. The following parameters are typical for this type of analysis.

QC ParameterTypical Performance Metric
Linearity (R²) > 0.99[18][19]
Method Reporting Limit (MRL) 0.5 - 25 ng/L[9]
Recovery 70 - 120%[9]
Precision (%RSD) < 15%

Conclusion

The protocols described provide a reliable and accurate framework for the quantification of octinoxate in environmental water and sediment samples. The use of the stable isotopically labeled internal standard, this compound, is critical for compensating for matrix effects and ensuring data of high quality.[1][6] These methods, based on Solid-Phase Extraction and Ultrasonic-Assisted Extraction coupled with LC-MS/MS, are sensitive, robust, and suitable for routine environmental monitoring and research applications.

References

Application Notes and Protocols for the Quantitative Analysis of (E)-Octinoxate in Sunscreen Formulations using (E)-Octinoxate-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octinoxate (B1216657), the E-isomer of 2-ethylhexyl 4-methoxycinnamate, is a widely utilized UV-B filter in sunscreen and other personal care products. Accurate quantification of octinoxate in final formulations is crucial for ensuring product efficacy and regulatory compliance. The complex matrix of sunscreen formulations, which can include oils, emulsifiers, and other active ingredients, often introduces variability in sample preparation and instrumental analysis. To mitigate these matrix effects and improve the accuracy and precision of the analysis, the use of a stable isotope-labeled internal standard is highly recommended. This document outlines a detailed protocol for the quantitative analysis of (E)-Octinoxate in sunscreen formulations using (E)-Octinoxate-¹³C,d₃ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs the principle of isotope dilution mass spectrometry. A known amount of (E)-Octinoxate-¹³C,d₃, which is chemically identical to the analyte but has a different mass, is added to the sunscreen sample at the beginning of the sample preparation process. The internal standard co-elutes with the native octinoxate during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard equally.

Experimental Protocols

Materials and Reagents
  • (E)-Octinoxate analytical standard (≥98% purity)

  • (E)-Octinoxate-¹³C,d₃ internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sunscreen samples for analysis

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

Preparation of Standard Solutions
  • Primary Stock Solution of (E)-Octinoxate (1000 µg/mL): Accurately weigh 10 mg of (E)-Octinoxate standard and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of (E)-Octinoxate-¹³C,d₃ (100 µg/mL): Accurately weigh 1 mg of (E)-Octinoxate-¹³C,d₃ and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the (E)-Octinoxate primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the (E)-Octinoxate-¹³C,d₃ primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the sunscreen formulation into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of the 100 ng/mL (E)-Octinoxate-¹³C,d₃ internal standard spiking solution.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture vigorously for 2 minutes to disperse the sample.

  • Sonicate the sample for 15 minutes to ensure complete extraction of octinoxate.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Dilute the filtered extract with methanol if the expected octinoxate concentration is high. A 1:100 dilution is a typical starting point.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(E)-Octinoxate (Quantifier) 291.2179.110015
(E)-Octinoxate (Qualifier) 291.2133.110020
(E)-Octinoxate-¹³C,d₃ (Internal Standard) 295.2183.110015

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of (E)-Octinoxate to (E)-Octinoxate-¹³C,d₃ against the concentration of the calibration standards. A linear regression analysis is then applied to the data.

Quantification of Octinoxate in Sunscreen Samples

The concentration of octinoxate in the sunscreen samples is calculated using the linear regression equation obtained from the calibration curve. The final concentration in the sunscreen is then determined by accounting for the initial sample weight and any dilution factors.

Method Validation Data

The following tables present illustrative data for a validated method. Actual results may vary depending on the specific sunscreen matrix and instrumentation.

Table 1: Linearity of (E)-Octinoxate

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.230
2503.075
5006.150
Correlation Coefficient (r²) >0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low10< 5%< 7%95 - 105%
Medium100< 4%< 6%97 - 103%
High400< 3%< 5%98 - 102%

Table 3: Recovery

Sunscreen MatrixSpiked Concentration (µg/g)Recovery (%)%RSD (n=3)
Lotion1098.53.2
Cream1096.24.1
Spray10101.32.8

Experimental Workflow Diagram

experimental_workflow start Start sample_weighing Weigh ~100 mg of Sunscreen start->sample_weighing is_spiking Spike with 100 µL of (E)-Octinoxate-¹³C,d₃ (100 ng/mL) sample_weighing->is_spiking extraction Add 10 mL Methanol, Vortex, and Sonicate is_spiking->extraction centrifugation Centrifuge at 10,000 rpm for 10 minutes extraction->centrifugation filtration Filter Supernatant (0.22 µm PTFE) centrifugation->filtration dilution Dilute if Necessary filtration->dilution lcms_analysis LC-MS/MS Analysis dilution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Workflow for the analysis of (E)-Octinoxate in sunscreen.

Conclusion

The use of (E)-Octinoxate-¹³C,d₃ as an internal standard provides a robust and reliable method for the quantitative analysis of (E)-Octinoxate in diverse sunscreen formulations. The detailed protocol and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine octinoxate content, ensuring product quality and safety. The isotope dilution LC-MS/MS method effectively compensates for matrix-induced variations, leading to highly precise and accurate results.

Application Note and Protocol: Solid-Phase Extraction of Octinoxate with (E)-Octinoxate-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octinoxate (B1216657), a common ingredient in sunscreens and other personal care products, is an emerging environmental contaminant. Accurate and robust quantification of octinoxate in various matrices is crucial for environmental monitoring, toxicological studies, and quality control in pharmaceutical and cosmetic formulations. This application note details a comprehensive solid-phase extraction (SPE) protocol for the isolation and concentration of octinoxate from aqueous samples. The method incorporates the use of a stable isotope-labeled internal standard, (E)-Octinoxate-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variations in extraction recovery.[1][2] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3][4]

Materials and Reagents

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 500 mg[4][5]

  • Solvents (HPLC or GC grade):

  • Reagents:

    • Glacial Acetic Acid[6] or Sulfuric Acid

    • Sodium Chloride (for saline samples)

  • Standards:

    • Octinoxate (certified reference material)

    • This compound (certified reference material)

  • Glassware and Equipment:

    • Volumetric flasks and pipettes

    • Amber glass sample collection bottles

    • SPE manifold

    • Nitrogen evaporator

    • Autosampler vials with inserts

    • Analytical balance

Experimental Protocol

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve octinoxate and this compound in methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the octinoxate primary stock solution with an appropriate solvent (e.g., methanol/water).

  • Internal Standard (IS) Spiking Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution in methanol. The optimal concentration may vary depending on the analytical instrumentation and expected sample concentrations.

Sample Preparation
  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Acidification: Adjust the pH of the water sample to 2 with sulfuric or glacial acetic acid.[4][5] This step ensures that octinoxate is in its neutral form, promoting better retention on the reversed-phase SPE sorbent.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to each sample, blank, and calibration standard. This is a critical step to ensure that the internal standard undergoes the same extraction and analysis conditions as the native analyte.[1]

Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE procedure using an Oasis HLB 500 mg cartridge.[4][5]

  • Conditioning:

    • Wash the cartridge with 10 mL of acetone.

    • Follow with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water (pH 2). Do not allow the sorbent to dry out after this step.[7]

  • Loading:

    • Load the prepared water sample (typically 100-1000 mL) onto the cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min). A slow flow rate is crucial for efficient retention of the analyte.[7]

  • Washing:

    • After loading, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum or nitrogen for approximately 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained octinoxate and internal standard from the cartridge using an appropriate organic solvent. A common elution solvent is methanol or a mixture like dichloromethane/methanol. For this protocol, use 10 mL of methanol.

    • Collect the eluate in a clean collection tube.

Final Sample Preparation and Analysis
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the mobile phase used for the LC-MS/MS analysis (e.g., methanol/water).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or a suitable alternative method.

Data Presentation

The following table summarizes typical quantitative data for octinoxate analysis found in the literature.

ParameterValueMatrixAnalytical MethodReference
Linearity Range 0.5 - 25 µg/LSwimming Pool WaterGC-MS[3]
45 - 120 µg/mLSunscreen LotionRP-HPLC[8]
1 - 250 ng/mLTap and Saline WaterLC-MS/MS[4]
Limit of Detection (LOD) 0.17 - 0.29 µg/LSwimming Pool WaterGC-MS[3]
2.12 µg/mLSunscreenHPLC[9]
Recovery 80 - 83%Swimming Pool WaterSPME-GC-MS[3][10]
74 - 109%Tap WaterSPE-LC-MS/MS[4]
71 - 111%SeawaterSPE-LC-MS/MS[4][5]
99.0 - 101.0%SunscreenHPLC[9]

Visualizations

Below is a diagram illustrating the experimental workflow for the solid-phase extraction of octinoxate.

SPE_Workflow cluster_prep Sample & Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Collect Water Sample Acidify 2. Acidify to pH 2 Sample->Acidify Spike 3. Spike with this compound Acidify->Spike Condition 4. Condition Cartridge (Acetone, MeOH, H2O) Load 5. Load Sample Condition->Load Wash 6. Wash with H2O Load->Wash Elute 7. Elute with Methanol Wash->Elute Concentrate 8. Concentrate Eluate (N2 Evaporation) Elute->Concentrate Reconstitute 9. Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze 10. Analyze via LC-MS/MS Reconstitute->Analyze

References

Troubleshooting & Optimization

troubleshooting poor peak shape with (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of (E)-Octinoxate-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing with this compound?

A1: The most probable cause of peak tailing for this compound, a non-polar compound, is secondary interactions with the stationary phase. This can occur due to exposed silanol (B1196071) groups on the silica-based column packing material that interact with the analyte.

Q2: Can the isotopic labeling of this compound affect its peak shape?

A2: While carbon-13 labeling generally has a negligible effect on chromatographic behavior, deuterium (B1214612) labeling can sometimes lead to slight changes in retention time compared to the unlabeled analog.[1] This is due to differences in the strength of hydrogen bonds.[1] However, significant peak shape distortion is more likely attributable to other chromatographic factors.

Q3: My peak for this compound is fronting. What should I investigate first?

A3: Peak fronting is often a result of sample overload or poor sample solubility in the mobile phase.[2] You should first try reducing the concentration of your sample or ensuring your sample solvent is compatible with, or weaker than, the mobile phase.

Q4: I am observing split peaks for this compound. What could be the issue?

A4: Split peaks can be caused by a partial blockage of the column frit, a void in the column packing material at the inlet, or an injection issue where the sample is not introduced as a uniform band. If all peaks in your chromatogram are split, the problem likely lies before the column.

Q5: What are the ideal mobile phase conditions for analyzing this compound?

A5: For reversed-phase HPLC analysis of Octinoxate, a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) mixed with water is commonly used.[2][3][4][5] A typical starting point would be a high percentage of the organic solvent (e.g., 85-90%) due to the non-polar nature of the molecule.[2][3][5] The addition of a small amount of acid, such as formic acid (0.1%), can help to suppress the ionization of any residual silanol groups on the column and improve peak shape.[5]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered with this compound.

Problem: Peak Tailing

PeakTailing start Peak Tailing Observed check_column Check Column Condition start->check_column secondary_interactions Secondary Silanol Interactions? check_column->secondary_interactions mobile_phase Optimize Mobile Phase secondary_interactions->mobile_phase Yes new_column Use End-capped Column or New Column secondary_interactions->new_column Persistent add_modifier Add Modifier (e.g., 0.1% Formic Acid) mobile_phase->add_modifier adjust_ph Adjust Mobile Phase pH mobile_phase->adjust_ph solution Improved Peak Shape add_modifier->solution adjust_ph->solution new_column->solution

Potential Cause Recommended Action
Secondary Interactions with Column Exposed silanol groups on the silica (B1680970) packing can interact with the analyte.
- Add an acidic modifier: Incorporate 0.1% formic acid into the mobile phase to suppress silanol activity.[5]
- Use an end-capped column: These columns have fewer accessible silanol groups.
- Replace the column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged.
Column Contamination Build-up of contaminants on the column can create active sites for secondary interactions.
- Flush the column: Use a strong solvent (e.g., 100% acetonitrile or isopropanol) to wash the column.
- Use a guard column: This will protect the analytical column from strongly retained sample components.
Mobile Phase pH An inappropriate pH can affect the ionization of residual silanols.
- Adjust pH: For reversed-phase chromatography of non-polar compounds, a lower pH (e.g., 2.5-3.5) is often beneficial.
Problem: Peak Fronting

PeakFronting start Peak Fronting Observed check_sample Check Sample Concentration & Solvent start->check_sample overload Sample Overload? check_sample->overload solubility Poor Solubility? check_sample->solubility reduce_conc Reduce Sample Concentration overload->reduce_conc Yes change_solvent Use Weaker Injection Solvent solubility->change_solvent Yes solution Improved Peak Shape reduce_conc->solution change_solvent->solution

Potential Cause Recommended Action
Sample Overload Injecting too much analyte can saturate the stationary phase at the column inlet.[2]
- Reduce injection volume: Try injecting a smaller volume of your sample.
- Dilute the sample: Decrease the concentration of this compound in your sample solution.
Poor Sample Solubility If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[2]
- Change injection solvent: Ensure the injection solvent is compatible with the mobile phase and that this compound is fully soluble. Ideally, use the mobile phase as the sample solvent.
Problem: Split or Tailed Peaks

SplitPeaks start Split/Tailed Peaks Observed check_column_inlet Inspect Column Inlet start->check_column_inlet blockage Partial Frit Blockage? check_column_inlet->blockage void Column Void? check_column_inlet->void backflush Backflush Column blockage->backflush Yes replace_frit Replace Frit blockage->replace_frit If backflush fails replace_column Replace Column void->replace_column Yes solution Improved Peak Shape backflush->solution replace_frit->solution replace_column->solution

Potential Cause Recommended Action
Partially Blocked Column Frit Particulates from the sample or system can clog the inlet frit of the column.
- Backflush the column: Reverse the column direction and flush with a strong solvent to dislodge particulates. (Check column manual for compatibility).
- Replace the frit: If backflushing is ineffective, the frit may need to be replaced.
Column Void A void can form at the head of the column due to packing bed settling.
- Replace the column: A column with a significant void cannot be repaired and should be replaced.
Injector Malfunction Issues with the injector can cause improper sample introduction.
- Inspect and clean the injector: Check for blockages or worn seals in the injector port and sample loop.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (90:10, v/v)[3] or Acetonitrile:Water with 0.1% Formic Acid (gradient may be necessary)[5]
Flow Rate 1.0 - 1.2 mL/min[3][4]
Column Temperature Ambient or controlled at 30 °C
Detection UV at 310 nm
Injection Volume 10 µL
Sample Solvent Mobile Phase
Column Flushing Protocol
  • Disconnect the column from the detector.

  • Set the flow rate to 0.5 mL/min.

  • Flush the column with 20 column volumes of each of the following solvents in order:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane (if compatible with your system and column)

    • Isopropanol

    • Mobile phase without buffer salts

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before use.

References

Technical Support Center: Optimizing Liquid Chromatography for Octinoxate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatography (LC) gradient for the analysis of octinoxate (B1216657) and its isotopically labeled internal standard, (E)-Octinoxate-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal when developing an LC method for an analyte and its stable isotope-labeled internal standard (SIL-IS)?

A1: The primary goal is to achieve chromatographic co-elution of the analyte (octinoxate) and its SIL-IS (this compound), not separation. Both compounds should have the same retention time. This ensures that both experience identical matrix effects and ionization conditions in the mass spectrometer, which is crucial for accurate quantification.[1] The optimization should focus on achieving a robust method with good peak shape, sensitivity, and reproducibility for the co-eluting peaks.

Q2: What is a typical starting point for an LC method for octinoxate?

A2: A common starting point for octinoxate analysis is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2][3][4] Mobile phases typically consist of a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with a modifier like formic acid for improved peak shape and ionization efficiency in LC-MS applications.[5][6]

Q3: Why is a gradient elution recommended for octinoxate analysis, especially in complex samples?

A3: Gradient elution is often preferred for analyzing octinoxate in complex matrices like sunscreen formulations or biological samples for several reasons:

  • Improved Resolution: It helps to separate octinoxate from other matrix components that might interfere with the analysis.[7]

  • Faster Analysis Times: A gradient can elute strongly retained compounds more quickly than an isocratic method.[7][8]

  • Better Peak Shape: It can lead to sharper, more symmetrical peaks, which improves sensitivity and integration accuracy.[8]

Q4: Should I be concerned about separating octinoxate from its isomers?

A4: Octinoxate exists as (E) and (Z) isomers. The (E)-isomer is the more stable and predominant form. Depending on the analytical goal, separation of these isomers may or may not be necessary. Most standard methods quantify the total octinoxate content. If isomer-specific quantification is required, the chromatographic method will need to be optimized for their separation, which may involve using different column chemistries or mobile phase conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the LC analysis of octinoxate.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Analyte interaction with active sites (silanols) on the column packing material.[9] 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: For LC-MS, the pH can affect peak shape.1. Use a modern, end-capped C18 column with low silanol (B1196071) activity.[6] Add a small amount of a competing agent like formic acid (0.1%) to the mobile phase.[5] 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH with a volatile acid or buffer, like ammonium (B1175870) formate.[10]
Inconsistent Retention Times 1. Column Equilibration: Insufficient time for the column to re-equilibrate between gradient runs. 2. Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component).[11] 3. Pump Malfunction: Issues with the HPLC pump leading to inconsistent flow rates.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A post-time of at least 10 column volumes is a good starting point. 2. Prepare fresh mobile phase daily and keep the solvent bottles capped.[11] 3. Purge the pump to remove air bubbles and check for leaks.[12]
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression (LC-MS): Co-eluting matrix components suppressing the ionization of octinoxate.[1][13] 2. Suboptimal Mobile Phase: The mobile phase composition is not ideal for ionization. 3. Incorrect Detection Wavelength (UV): The selected wavelength is not at the absorbance maximum of octinoxate.1. Optimize the sample preparation to remove interfering matrix components. Adjust the LC gradient to separate octinoxate from the suppressive compounds. 2. For LC-MS, add a modifier like 0.1% formic acid to the mobile phase to promote protonation.[5] 3. The UV absorbance maximum for octinoxate is around 310 nm.[14][15]
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit. 2. Precipitation in the System: Buffer or sample precipitation due to solvent incompatibility. 3. Column Contamination: Accumulation of strongly retained compounds on the column.1. Filter all samples and mobile phases before use. Install a guard column or in-line filter before the analytical column. 2. Ensure the sample is dissolved in a solvent compatible with the mobile phase. 3. Wash the column with a strong solvent (e.g., isopropanol) to remove contaminants.

Experimental Protocols

Optimized LC Method for Octinoxate and this compound

This protocol provides a robust starting point for the analysis of octinoxate and its SIL-IS using LC-MS/MS.

Instrumentation:

  • HPLC or UHPLC system

  • Mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • LC Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0500.4
2.0950.4
3.0950.4
3.1500.4
5.0500.4
  • MS/MS Parameters (Example for Positive ESI):

    • Octinoxate: Precursor ion (m/z) 291.2 → Product ion (m/z) 179.1

    • This compound: Precursor ion (m/z) 295.2 → Product ion (m/z) 183.1

    • Note: These values may need to be optimized on your specific instrument.

  • Sample Preparation:

    • Prepare a stock solution of octinoxate and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Create a working solution of the internal standard at a fixed concentration.

    • Spike a known amount of the internal standard working solution into all calibration standards and unknown samples.

    • The final sample diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) Equilibrate Equilibrate LC System (Initial Conditions) MobilePhase->Equilibrate Standards Prepare Standards & Samples (Spike with IS) Inject Inject Sample Standards->Inject Gradient Run LC Gradient Inject->Gradient Detect MS/MS Detection Gradient->Detect Integrate Integrate Peaks (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis of octinoxate.

Troubleshooting_Workflow Start LC Analysis Issue (e.g., Poor Peak Shape) CheckColumn Is the column appropriate and in good condition? Start->CheckColumn CheckMobilePhase Is the mobile phase correctly prepared and fresh? CheckColumn->CheckMobilePhase Yes ReplaceColumn Replace column or use a guard column. CheckColumn->ReplaceColumn No CheckSample Is the sample preparation and diluent appropriate? CheckMobilePhase->CheckSample Yes PrepareNewMP Prepare fresh mobile phase. CheckMobilePhase->PrepareNewMP No CheckSystem Is the LC system functioning correctly? CheckSample->CheckSystem Yes OptimizeSamplePrep Adjust sample diluent or clean-up procedure. CheckSample->OptimizeSamplePrep No SystemMaintenance Perform system maintenance (e.g., purge pump, check for leaks). CheckSystem->SystemMaintenance No Resolved Issue Resolved CheckSystem->Resolved Yes ReplaceColumn->Resolved PrepareNewMP->Resolved OptimizeSamplePrep->Resolved SystemMaintenance->Resolved

Caption: Troubleshooting decision tree for common LC issues.

References

addressing matrix effects in octinoxate analysis with (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of octinoxate (B1216657) using its stable isotope-labeled internal standard, (E)-Octinoxate-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and to offer troubleshooting support for quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of octinoxate?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as octinoxate, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] When analyzing octinoxate in complex matrices like wastewater, biological fluids, or sunscreen formulations, matrix effects are a significant concern.

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally identical to octinoxate, it co-elutes from the liquid chromatography (LC) column and exhibits nearly identical ionization behavior in the mass spectrometer (MS) source.[3][4] By adding a known amount of this compound to each sample, it experiences the same matrix effects as the native octinoxate. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification despite variations in ionization efficiency.[1][5]

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow.[5] This ensures that it compensates for any analyte loss during sample extraction, cleanup, and concentration steps, in addition to correcting for matrix effects during LC-MS/MS analysis.

Q4: Can I use a different internal standard for octinoxate analysis?

A4: While other compounds with similar chemical properties (structural analogs) can be used as internal standards, they may not co-elute perfectly with octinoxate and may respond differently to matrix effects.[4] Stable isotope-labeled internal standards like this compound are considered the gold standard for LC-MS/MS quantification because they provide the most accurate correction for matrix effects and other sources of variability.[3][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in octinoxate results between replicate injections. Inconsistent matrix effects. Incomplete sample homogenization. Instability of octinoxate or the internal standard in the prepared sample.Ensure thorough mixing of the internal standard with the sample. Evaluate sample stability by analyzing samples at different time points after preparation. Optimize sample cleanup to remove more interfering matrix components.
Poor recovery of octinoxate and the internal standard. Inefficient sample extraction. Analyte loss due to adsorption to container walls.Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction). Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Significant ion suppression observed for both octinoxate and the internal standard. High concentration of co-eluting matrix components.Improve chromatographic separation to resolve octinoxate from interfering compounds. Dilute the sample extract, if sensitivity allows. Enhance the sample cleanup procedure to remove phospholipids (B1166683) or other known sources of ion suppression.
Different chromatographic retention times for octinoxate and this compound. While unlikely for a 13C and d3 labeled standard, significant changes in chromatographic conditions could cause slight shifts.Ensure the LC method is stable and equilibrated. Verify the mobile phase composition and gradient. In rare cases, with highly deuterated standards, minor shifts can occur; ensure the integration windows are appropriate.[4]
Crosstalk between octinoxate and this compound MRM transitions. Incorrect selection of precursor or product ions. Insufficient mass resolution.Optimize the MRM transitions to ensure specificity for both the analyte and the internal standard. Check for any isotopic contributions from the analyte to the internal standard's signal, especially at high analyte concentrations, and correct if necessary.

Experimental Protocols

Representative Protocol for Quantification of Octinoxate in Water Samples using this compound

This protocol is a representative example and may require optimization for specific water matrices (e.g., wastewater, seawater, surface water).

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution in methanol (B129727) to achieve a final concentration of 50 ng/L.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Octinoxate: Optimize precursor and product ions (e.g., based on literature or direct infusion).

      • This compound: Optimize precursor and product ions based on the mass shift from the native compound.

    • Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

3. Quantification:

  • Create a calibration curve using standards of octinoxate at various concentrations, with a constant concentration of this compound.

  • Plot the ratio of the peak area of octinoxate to the peak area of this compound against the concentration of octinoxate.

  • Quantify the concentration of octinoxate in the samples using the calibration curve.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Octinoxate Analysis

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
MRM Transition (Octinoxate) To be determined empirically
MRM Transition (this compound) To be determined empirically

Table 2: Typical Method Performance Characteristics

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.5 - 10 ng/L (in water samples)
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample spike Spike with this compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe concentrate Evaporation & Reconstitution spe->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for octinoxate analysis.

matrix_effect_correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard A Octinoxate Signal ME1 Matrix Effect (Ion Suppression) A->ME1 Result1 Inaccurate Quantification ME1->Result1 B Octinoxate Signal ME2 Matrix Effect (Ion Suppression) B->ME2 C This compound Signal C->ME2 Ratio Signal Ratio (Octinoxate / IS) ME2->Ratio Result2 Accurate Quantification Ratio->Result2

Caption: Correcting matrix effects with an internal standard.

References

Technical Support Center: Accurate Quantification of Octinoxate using (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of octinoxate (B1216657) quantification using its stable isotope-labeled internal standard, (E)-Octinoxate-13C,d3.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for octinoxate quantification?

Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative analysis by LC-MS/MS.[1][2] It is chemically identical to the analyte (octinoxate), ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][3]

Q2: What are the optimal storage conditions for this compound?

It is recommended to store this compound at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[4] To maintain its integrity, avoid repeated freeze-thaw cycles and protect it from light.[5]

Q3: Can the cis (Z) and trans (E) isomers of octinoxate affect my quantification?

Yes, the presence of both (Z)- and (E)-isomers of octinoxate can impact quantification. The (E)-isomer is generally considered the more stable form, but photoisomerization to the (Z)-isomer can occur upon exposure to light.[6] It is crucial to ensure that your chromatography can separate these isomers or that your method quantifies both. Using this compound as an internal standard will help to normalize for any potential isomerization of the native octinoxate that might occur during sample processing, assuming the labeled and unlabeled forms behave similarly.

Q4: What are the potential sources of error when using this compound?

Potential sources of error include:

  • Isotopic Contamination: The internal standard may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.[3]

  • Differential Matrix Effects: Although a SIL internal standard minimizes matrix effects, significant ion suppression or enhancement can still occur and may not be perfectly compensated for if the analyte and internal standard do not co-elute precisely.[3][7]

  • Incorrect Concentration of Internal Standard: An inaccurate concentration of the added internal standard will lead to a systematic bias in the calculated analyte concentrations.

  • Analyte in Blank Matrix: The presence of endogenous octinoxate in the blank matrix can lead to inaccurate quantification.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response

Symptoms:

  • Inconsistent peak areas for this compound across a batch of samples.

  • Poor precision in quality control (QC) samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples, including calibrators and QCs. Use a calibrated pipette and verify the pipetting technique.
Matrix Effects Significant ion suppression or enhancement in some samples can affect the internal standard response.[3][8] Review your sample cleanup procedure to remove interfering matrix components. Consider dilution of the sample if the analyte concentration allows.
Instrument Instability A dirty ion source or inconsistent spray can lead to fluctuating signal intensity.[9] Clean the mass spectrometer's ion source and ensure a stable spray.
Degradation of Internal Standard The internal standard may be degrading during sample processing or storage. Evaluate the stability of this compound under your specific experimental conditions.
Issue 2: Poor Peak Shape or Splitting

Symptoms:

  • Tailing, fronting, or split peaks for octinoxate and/or this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Overload The analytical column may be overloaded with the sample matrix or the analyte itself. Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your injection solvent is similar in composition to or weaker than the mobile phase.
Column Degradation The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary.
Isomer Separation You may be observing the separation of the (E) and (Z) isomers of octinoxate. Optimize your chromatography to either fully resolve or co-elute these isomers.
Issue 3: Inaccurate Quantification at Low Concentrations

Symptoms:

  • Poor accuracy and precision for the lower limit of quantification (LLOQ) samples.

  • Significant intercept in the calibration curve.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Contribution from Internal Standard The this compound may contain a small percentage of unlabeled octinoxate. This will contribute to the analyte signal, causing a positive bias at low concentrations.[3] The contribution should be assessed by injecting a solution containing only the internal standard.
Analyte Presence in Blank Matrix The blank matrix (e.g., plasma, cream base) may contain endogenous octinoxate. Screen multiple lots of blank matrix to find one with minimal to no octinoxate.
Carryover Carryover from high-concentration samples can affect subsequent low-concentration samples. Optimize the autosampler wash procedure by using a stronger solvent or increasing the wash volume.

Experimental Protocols & Data

Recommended LC-MS/MS Parameters (Starting Point)

The following are suggested starting parameters for method development. Optimization will be required for your specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters

Parameter Recommended Value
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (B129727) (50:50, v/v)
Gradient Start with a suitable gradient, e.g., 5-95% B over 5 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters

Parameter Recommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr

Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point
Octinoxate 291.2179.1 (Quantifier)15
133.1 (Qualifier)20
This compound 295.2183.1 (Quantifier)15
133.1 (Qualifier)20

Note: The precursor ion for this compound is +4 Da higher than octinoxate due to the presence of one 13C and three deuterium (B1214612) atoms. The fragment ion containing the methoxy (B1213986) group on the phenyl ring will also show a +4 Da shift.

Sample Preparation Protocol: Sunscreen Lotion

This is a general protocol and may require optimization for different sunscreen formulations.

  • Weighing: Accurately weigh approximately 100 mg of the sunscreen lotion into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Vortexing/Shaking: Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excipients.

  • Dilution: Take an aliquot of the supernatant and dilute it further with the mobile phase to bring the concentration within the calibration curve range.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh Sunscreen spike 2. Spike with This compound weigh->spike extract 3. Add Extraction Solvent spike->extract vortex 4. Vortex extract->vortex centrifuge 5. Centrifuge vortex->centrifuge dilute 6. Dilute Supernatant centrifuge->dilute filter 7. Filter dilute->filter lc LC Separation (C18 Column) filter->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification via Calibration Curve calculate->quantify

Caption: Experimental workflow for octinoxate quantification.

Logical_Relationship cluster_process Analytical Process cluster_output Result octinoxate Octinoxate sample_prep Sample Preparation octinoxate->sample_prep is This compound is->sample_prep lc_sep LC Separation sample_prep->lc_sep ionization Ionization lc_sep->ionization accuracy Improved Accuracy & Precision ionization->accuracy Ratio of Responses Compensates for Variability

Caption: Role of the internal standard in improving accuracy.

References

dealing with co-eluting interferences with (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with co-eluting interferences during the analysis of (E)-Octinoxate-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of (E)-Octinoxate, a common UV filter found in sunscreens and other personal care products. In SIL internal standards, some atoms are replaced with their heavier stable isotopes (in this case, Carbon-13 and Deuterium). This results in a compound that is chemically identical to the analyte of interest ((E)-Octinoxate) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. The use of this compound is crucial for accurate quantification in complex matrices as it effectively compensates for variations in extraction recovery and matrix effects.

Q2: What are the common co-eluting interferences in the analysis of (E)-Octinoxate?

Co-eluting interferences are compounds that have similar retention times to the analyte of interest under specific chromatographic conditions. For (E)-Octinoxate, these can include:

  • Other UV filters: Sunscreen formulations often contain multiple UV filters that can have similar chemical properties and therefore similar retention times. Common examples include oxybenzone, octocrylene, avobenzone, homosalate, and octisalate.

  • Isomers and Degradation Products of Octinoxate (B1216657): (Z)-Octinoxate, the geometric isomer of the more stable (E)-Octinoxate, and various degradation products can be present in samples and may co-elute.

  • Metabolites of Octinoxate: When analyzing biological samples (e.g., plasma, urine), metabolites of octinoxate can be a significant source of interference.

  • Metabolites of Co-administered Drugs: In clinical studies, metabolites of other drugs taken by the subjects may also co-elute.

  • Matrix Components: Endogenous compounds from the biological matrix (e.g., lipids, proteins) can also cause interference, although this is often mitigated by effective sample preparation.

Q3: How can I confirm if I have a co-eluting interference?

The presence of a co-eluting interference can be suspected if you observe any of the following:

  • Poor peak shape: Tailing, fronting, or split peaks for the analyte and/or internal standard.

  • Inconsistent analyte to internal standard area ratios: This can lead to poor reproducibility and inaccurate quantification.

  • Unstable baseline: High background noise or interfering peaks near the analyte's retention time.

  • Matrix effects: Significant ion suppression or enhancement in the mass spectrometer.

To confirm a co-eluting interference, you can:

  • Analyze a blank matrix sample: This will help identify any endogenous interferences.

  • Analyze individual standards of suspected interfering compounds: This will determine their retention times under your chromatographic conditions.

  • Use a high-resolution mass spectrometer: This can help to distinguish between the analyte and interfering compounds with the same nominal mass.

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution and Peak Shape

Symptoms:

  • Co-elution of (E)-Octinoxate with other UV filters or matrix components.

  • Peak tailing, fronting, or splitting.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Chromatographic Separation Optimize the mobile phase composition and gradient profile. A shallower gradient can improve the separation of closely eluting compounds. Consider using a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18).
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the initial mobile phase. A solvent that is too strong can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.
Problem 2: Inaccurate Quantification and Poor Reproducibility

Symptoms:

  • High variability in replicate injections.

  • Inaccurate spike recovery results.

Possible Causes and Solutions:

CauseRecommended Action
Matrix Effects (Ion Suppression or Enhancement) Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. Ensure that (E)-Octinoxate and this compound co-elute perfectly to experience the same degree of matrix effects.
Differential Matrix Effects A slight chromatographic shift between the analyte and the SIL internal standard can lead to them being affected differently by co-eluting matrix components. Fine-tune the chromatography to ensure perfect co-elution.
Interference with the Internal Standard A co-eluting compound may be interfering with the MS/MS transition of this compound. Verify the specificity of the MRM transitions by analyzing individual standards of potential interferents.
Analyte Degradation Ensure samples are stored correctly and processed promptly. Investigate the stability of (E)-Octinoxate in the sample matrix.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract (E)-Octinoxate and its internal standard from human plasma, removing proteins and other potential interferences.

Materials:

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard solution. Vortex briefly.

  • Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated plasma sample) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1-2 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Method

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(E)-Octinoxate291.2179.115
(E)-Octinoxate291.2133.125
This compound295.2183.115
This compound295.2133.125

Note: The exact MRM transitions and collision energies should be optimized for your specific instrument.

Quantitative Data Summary

Table 1: Chromatographic Retention Times of Common UV Filters

CompoundRetention Time (min)
Oxybenzone3.8
(E)-Octinoxate 4.5
Octisalate4.8
Homosalate5.1
Avobenzone5.5
Octocrylene6.2

Chromatographic conditions: C18 column, gradient elution with water and acetonitrile containing 0.1% formic acid. Retention times are approximate and will vary depending on the specific system.

Table 2: Performance of the UPLC-MS/MS Method

Parameter(E)-Octinoxate
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Recovery from Plasma (SPE) 85 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe elute Elute and Evaporate spe->elute reconstitute Reconstitute elute->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify troubleshooting_logic start Inaccurate Results or Poor Peak Shape check_chrom Review Chromatograms start->check_chrom peak_shape Poor Peak Shape? check_chrom->peak_shape reproducibility Poor Reproducibility? peak_shape->reproducibility No optimize_chrom Optimize Chromatography (Gradient, Column) peak_shape->optimize_chrom Yes check_is Check Internal Standard Response reproducibility->check_is Yes end Accurate & Reproducible Results reproducibility->end No check_sample_prep Review Sample Prep optimize_chrom->check_sample_prep check_sample_prep->end matrix_effects Investigate Matrix Effects check_is->matrix_effects improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup improve_cleanup->end

optimizing mass spectrometer parameters for (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer parameters for the analysis of (E)-Octinoxate-13C,d3. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound in Multiple Reaction Monitoring (MRM) mode?

A1: For sensitive and specific quantification using tandem mass spectrometry, monitoring the appropriate mass-to-charge (m/z) transitions is critical. Based on the structure of (E)-Octinoxate and its stable isotope label, the following transitions are recommended, typically using positive electrospray ionization (ESI+).

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
(E)-Octinoxate291.2179.1Primary transition for the unlabeled analyte.
This compound 295.2 183.1 Corresponding transition for the deuterated internal standard.
(E)-Octinoxate291.2148.1Secondary transition for confirmation.

Q2: I am observing a weak or inconsistent signal for my this compound internal standard. What are the common causes and solutions?

A2: Poor signal intensity or variability can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Sample Preparation:

    • Incorrect Concentration: Verify the spiking concentration of the internal standard is appropriate for your instrument's sensitivity and the expected analyte concentration.

    • Analyte Degradation: Protect solutions from light and store them at appropriate temperatures to prevent degradation. It is good practice to prepare fresh working solutions regularly.

  • Mass Spectrometer Parameters:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's guidelines to confirm it is operating at peak performance.[1]

    • Ion Source Optimization: The efficiency of ionization is critical.[1] Experiment with and optimize key source parameters, including spray voltage, nebulizer gas, heater gas, and source temperature.

  • Chromatography:

    • Ion Suppression: Matrix components from the sample that co-elute with this compound can interfere with its ionization, causing suppression.[2] Ensure your chromatographic method provides adequate separation from endogenous matrix components.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of your analyte. Experiment with different pH levels to find the optimal condition.

Q3: My retention time is shifting between injections. How can I resolve this?

A3: Retention time shifts can compromise the reliability of your data.[2] Consider the following troubleshooting steps:

  • LC System Stability:

    • Pump Performance: Inconsistent flow rates from the LC pump can lead to retention time drift. Check for any leaks in the system and ensure the pumps are properly maintained.

    • Column Temperature: Fluctuations in the column oven temperature will directly affect retention times. Verify that the column compartment is maintaining a stable and consistent temperature.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each batch. Changes in solvent ratios or buffer concentration can cause shifts.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation, which disrupts the flow rate and causes pressure fluctuations.

Q4: I'm observing high background noise or extraneous peaks in my blank injections. What should I do?

A4: High background noise or carryover can interfere with the detection and quantification of your analyte.

  • Contamination Sources:

    • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phase and samples.[3]

    • System Contamination: The LC system, including tubing, autosampler, and column, can be a source of contamination. Flush the system thoroughly with a strong solvent.

    • Sample Carryover: If you see peaks corresponding to your analyte in blank injections, it indicates carryover from a previous, more concentrated sample. Implement a robust needle wash procedure in your autosampler method, potentially using a wash solvent stronger than your mobile phase.[3]

  • Ion Source: A dirty ion source can be a significant source of background noise. Follow the manufacturer's protocol for cleaning the source components.

Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the analysis of this compound.

G Troubleshooting Workflow for Poor MS Signal cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample & Method Checks start Problem: Poor or No Signal lc_pressure Check LC Pressure (Stable?) start->lc_pressure lc_pressure_yes Pressure OK lc_pressure->lc_pressure_yes Yes lc_pressure_no Troubleshoot Pump/Leaks lc_pressure->lc_pressure_no No column_check Check Column (Age/Contamination) lc_pressure_yes->column_check solution Signal Restored lc_pressure_no->solution column_check_yes Column OK column_check->column_check_yes Yes column_check_no Replace Column column_check->column_check_no No ms_tune Check MS Tune/Calibration (Passed?) column_check_yes->ms_tune column_check_no->solution ms_tune_yes Tune OK ms_tune->ms_tune_yes Yes ms_tune_no Retune/Recalibrate MS ms_tune->ms_tune_no No source_check Check Ion Source (Clean/Spray Stable?) ms_tune_yes->source_check ms_tune_no->solution source_check_yes Source OK source_check->source_check_yes Yes source_check_no Clean Source/Adjust Nebulizer source_check->source_check_no No sample_prep Verify Sample Prep (Concentration/Integrity) source_check_yes->sample_prep source_check_no->solution sample_prep_yes Sample Prep OK sample_prep->sample_prep_yes Yes sample_prep_no Prepare Fresh Standards/Samples sample_prep->sample_prep_no No method_params Review Method Parameters (MRM/Voltages) sample_prep_yes->method_params sample_prep_no->solution method_params_yes Parameters Correct method_params->method_params_yes Yes method_params_no Optimize MS Parameters method_params->method_params_no No method_params_yes->solution method_params_no->solution

Caption: A flowchart for systematically troubleshooting poor or absent MS signals.

Experimental Protocols & Parameters

Typical LC-MS/MS Parameters

Optimizing a method requires fine-tuning parameters for your specific instrument and application. However, the following table provides a good starting point for method development for this compound. These parameters are commonly used for the analysis of organic UV filters.[4][5][6]

ParameterTypical Value / RangeNotes
LC System
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm)Provides good retention for non-polar compounds like Octinoxate.[5]
Mobile Phase AWater with 0.1% Formic Acid or 10mM Ammonium AcetateThe additive aids in protonation for ESI+.[6][7]
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/minAdjust based on column dimensions and desired chromatography.
Column Temperature25 - 40 °CHelps maintain stable retention times.
Injection Volume5 - 20 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive ModeOctinoxate ionizes efficiently in positive mode.[4]
Spray Voltage3000 - 4500 VOptimize for stable spray and maximum signal.[8]
Nebulizing Gas Flow3 L/minVaries by instrument manufacturer.
Drying Gas Flow10 L/minVaries by instrument manufacturer.
Interface/Source Temp.300 °CVaries by instrument manufacturer.
Heat Block Temp.400 °CVaries by instrument manufacturer.

Protocol for Method Optimization

This protocol outlines the key steps for developing a robust LC-MS/MS method for this compound.

  • Standard Preparation:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

    • Create a working solution (e.g., 1 µg/mL) by diluting the stock solution in your initial mobile phase composition (e.g., 50:50 water:methanol).

  • Analyte Infusion and Tuning:

    • Directly infuse the working solution into the mass spectrometer using a syringe pump to bypass the LC system.

    • Confirm the precursor ion mass for this compound (m/z 295.2).

    • Optimize source parameters (spray voltage, gas flows, temperatures) to maximize the stability and intensity of the precursor ion signal.

    • Perform a product ion scan to identify the most abundant and stable fragment ions. Select the best product ion (e.g., m/z 183.1) for the primary MRM transition.

  • Chromatographic Method Development:

    • Install an appropriate analytical column (e.g., C18).

    • Develop a gradient elution method. Start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.

    • Inject the working standard and monitor the retention time and peak shape. Adjust the gradient, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak with a reasonable retention time.

  • Final System Suitability:

    • Once the LC and MS parameters are established, perform multiple injections of a known concentration standard.

    • Evaluate system suitability by assessing peak area reproducibility (%RSD), retention time stability, and signal-to-noise ratio to ensure the method is robust and reliable.

The following diagram illustrates the logical flow of the method optimization process.

G LC-MS/MS Method Optimization Workflow node_start Start: Prepare Standard (e.g., 1 ug/mL in 50:50 MeOH:H2O) node_infuse 1. Infuse Standard into MS node_start->node_infuse node_tune 2. Tune MS Parameters - Select Precursor Ion (Q1) - Optimize Source (Voltage, Gas, Temp) - Find Product Ion (Q3) node_infuse->node_tune node_lc_dev 3. Develop LC Method - Select Column (e.g., C18) - Optimize Mobile Phase & Gradient - Aim for Good Peak Shape & RT node_tune->node_lc_dev node_integrate 4. Integrate LC and MS Methods - Run the complete LC-MS/MS system node_lc_dev->node_integrate node_sst 5. System Suitability Testing - Multiple injections - Check RSD, S/N, RT stability node_integrate->node_sst node_end End: Method Optimized node_sst->node_end

Caption: A step-by-step workflow for developing an LC-MS/MS method.

References

storage and handling best practices for (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of (E)-Octinoxate-13C,d3 as an internal standard in quantitative analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of (E)-Octinoxate, a common UV filter. It is labeled with one Carbon-13 atom and three deuterium (B1214612) atoms. Its primary application is as an internal standard in quantitative analysis, particularly in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. For stock solutions, the following conditions are recommended:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

It is highly recommended to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of, for example, 1 mg/mL. Ensure the compound is fully dissolved by vortexing or sonicating. This primary stock solution can then be used to prepare more dilute working solutions for spiking into calibration standards and samples.

Q4: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A4: Stable isotope-labeled internal standards (SIL-ISs) have nearly identical chemical and physical properties to the analyte of interest.[4] This ensures they behave similarly during sample extraction, cleanup, and chromatographic separation. Consequently, they can more accurately compensate for matrix effects, which are variations in the analytical signal caused by other components in the sample matrix.[4][5] Structural analogs may have different extraction efficiencies and chromatographic retention times, leading to less accurate quantification.[6]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Signal Intensity of this compound Improper storage or handling leading to degradation.Verify that the compound and its solutions have been stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles.
Inefficient ionization in the mass spectrometer.Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
Degradation in the biological matrix.Perform a stability assessment by incubating the internal standard in the matrix at different time points and temperatures before extraction and analysis.
High Variability in the this compound Peak Area Inconsistent sample preparation.Review the entire sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration.
Matrix effects varying between samples.While SIL-ISs are designed to compensate for matrix effects, significant variations can still occur. Evaluate the matrix effect by comparing the response of the internal standard in neat solution versus in post-extraction spiked matrix from at least six different sources.
Instrument instability.Monitor the instrument's performance by injecting a standard solution at regular intervals throughout the analytical run.
Isotopic Impurity or Cross-Contribution Presence of unlabeled (E)-Octinoxate in the internal standard solution.Analyze the this compound solution alone to check for the presence of the unlabeled analyte. The contribution of the unlabeled analyte should be minimal.
Contribution from the naturally occurring isotopes of the analyte to the internal standard's signal.This is more common when the mass difference between the analyte and the internal standard is small. A mass difference of 4 Da (as in this case with 1x13C and 3xD) is generally sufficient to minimize this. However, if suspected, a mathematical correction can be applied.
Chromatographic Peak Shape Issues (e.g., tailing, splitting) Poor column performance.Ensure the analytical column is not overloaded and is appropriate for the analysis. Check for column degradation.
Inappropriate mobile phase.Optimize the mobile phase composition and pH to ensure good peak shape for both the analyte and the internal standard.

Quantitative Data

The following table summarizes typical concentration ranges of Octinoxate (B1216657) found in human plasma and urine after topical application, which can serve as a reference for designing analytical methods.

Matrix Analyte Concentration Range Notes
Human PlasmaOctinoxate (OMC)7 - 16 ng/mLMaximum median plasma concentrations after daily whole-body application of a sunscreen formulation.[7]
Human UrineOctinoxate (OMC)4 - 6 ng/mLMedian urine levels after daily whole-body application.[7]

The following table provides example LC-MS/MS parameters that can be used as a starting point for method development for the analysis of Octinoxate.

Parameter Setting
LC Column C18 stationary phase
Mobile Phase Gradient elution with methanol and an aqueous buffer (e.g., ammonium (B1175870) formate)
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition for Octinoxate Precursor Ion (m/z) -> Product Ion (m/z)
This compound MRM Transition Precursor Ion (m/z) -> Product Ion (m/z)

Experimental Protocols & Workflows

Detailed Methodology: Quantification of Octinoxate in a Biological Matrix using this compound as an Internal Standard

This protocol describes a general procedure for the quantification of octinoxate in a biological matrix (e.g., plasma) using LC-MS/MS.

1. Preparation of Solutions

  • Stock Solution of Octinoxate (Analyte): Prepare a 1 mg/mL stock solution of octinoxate in methanol.

  • Stock Solution of this compound (Internal Standard): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the octinoxate stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration for spiking.

2. Sample Preparation (Protein Precipitation)

  • Thaw the biological matrix samples (e.g., plasma) on ice.

  • To a 100 µL aliquot of each sample, calibration standard, and quality control, add a fixed amount of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Inject the prepared samples onto the LC-MS/MS system.

  • Separate the analyte and internal standard using a suitable C18 column and a gradient elution program.

  • Detect the compounds using a triple quadrupole mass spectrometer in positive ESI and MRM mode.

  • Monitor the specific MRM transitions for both octinoxate and this compound.

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of octinoxate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Octinoxate Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: A typical workflow for quantifying octinoxate in biological samples.

troubleshooting_logic Troubleshooting Logic for Low Internal Standard Signal start Low IS Signal check_storage Check Storage Conditions start->check_storage check_prep Review Sample Prep start->check_prep check_ms Optimize MS Parameters start->check_ms improper_storage Improper Storage check_storage->improper_storage Yes prep_error Sample Prep Error check_prep->prep_error Yes poor_ionization Poor Ionization check_ms->poor_ionization Yes solution_degraded Solution Degraded improper_storage->solution_degraded improve_consistency Improve Consistency prep_error->improve_consistency optimize_source Optimize Source poor_ionization->optimize_source

Caption: A decision tree for troubleshooting low internal standard signals.

References

resolving isomeric interference with (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of (E)-Octinoxate, focusing on resolving isomeric interference using (E)-Octinoxate-13C,d3 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is isomeric interference in the context of (E)-Octinoxate analysis?

A: Octinoxate (B1216657), or octyl methoxycinnamate, primarily exists as two geometric isomers: (E)-Octinoxate (trans) and (Z)-Octinoxate (cis). The (E)-isomer is the therapeutically active and more stable form used in commercial products. Isomeric interference occurs when the (Z)-isomer or another structurally similar (isobaric) compound is not chromatographically separated from the target (E)-isomer.[1][2] Since isomers have the same mass, they cannot be distinguished by a mass spectrometer alone, leading to co-elution and artificially inflated quantification of the (E)-isomer.[3][4] Effective chromatographic separation is therefore critical to ensure analytical accuracy.[3][5]

Q2: Why is this compound recommended as an internal standard (IS)?

A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative mass spectrometry assays.[6][7] Because it is chemically almost identical to the analyte ((E)-Octinoxate), it exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the MS source.[6][8] Any sample loss, matrix-induced ion suppression, or instrument variability will affect both the analyte and the IS proportionally.[7] The mass difference (due to the 13C and deuterium (B1214612) labels) allows the mass spectrometer to detect them as two distinct compounds. By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even with variations in absolute signal response.[6]

Q3: I've noticed a slight retention time shift between the native (E)-Octinoxate and the this compound internal standard. Is this normal?

A: Yes, a minor retention time difference can occur and is known as a chromatographic isotope effect.[7] This is more common with deuterium (d3) labels than with 13C labels. While SIL-IS are designed to co-elute perfectly, this small shift is generally acceptable as long as it does not impact the integration of the peaks and the response ratio remains consistent across the calibration range. If the separation is significant, further optimization of the chromatographic method (e.g., adjusting the gradient or temperature) may be necessary to bring the retention times closer together.

Q4: My calibration curve for (E)-Octinoxate has poor linearity. What are the common causes?

A: Poor linearity can stem from several issues. First, ensure that any interfering isomers are fully resolved from the analyte peak, as co-elution can lead to non-linear responses, especially at the lower end of the curve.[9][10] Other potential causes include using an inappropriate calibration range (either too wide or outside the linear range of the detector), incorrect weighting of the calibration curve, or significant matrix effects that are not fully compensated for by the internal standard. In some cases, issues like a dirty MS source can also contribute to poor linearity and reproducibility.[9]

Troubleshooting Guides

Problem: Poor Chromatographic Resolution of Octinoxate Isomers

If you are unable to separate (E)-Octinoxate from its (Z)-isomer or other interfering compounds, consider the following solutions.

Possible Cause Recommended Solution
Inadequate Column Selectivity The standard C18 column may not provide sufficient selectivity. Consider a column with a different stationary phase, such as a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds and can enhance the separation of geometric isomers.[1][10]
Non-Optimal Mobile Phase The mobile phase composition is critical. Systematically adjust the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. Modifying the aqueous phase with additives like 0.1% formic acid can improve peak shape.[11][12]
Incorrect Gradient Program A shallow gradient is often required to separate closely eluting isomers. Try decreasing the rate of change in the organic solvent percentage over the elution window for your compounds of interest.
Sub-optimal Temperature Column temperature affects viscosity and analyte interaction with the stationary phase. Test different column temperatures (e.g., in 5°C increments from 30°C to 45°C) to see if resolution improves.
Problem: High Variability in Internal Standard (IS) Response

An unstable IS response across a batch can compromise the accuracy of your entire analysis.

Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure the IS is added at the very beginning of the sample preparation process to account for variability in all subsequent steps (e.g., extraction, evaporation).[8] Use calibrated pipettes and consistent techniques for all samples.
Matrix Effects The sample matrix can suppress or enhance the ionization of the IS. While a SIL-IS compensates for this, extreme matrix effects can still cause issues. Try diluting the sample or implementing a more rigorous clean-up step.
MS Source Contamination A dirty ion source is a common cause of signal instability.[9] Perform routine cleaning and maintenance of the mass spectrometer's ion source, optics, and capillary.
IS Degradation Ensure the stability of the IS in the stock solution and in the final prepared sample, especially if samples are stored for a period before analysis.

Experimental Protocols

Protocol: LC-MS/MS Method for Separation and Quantification of (E)-Octinoxate

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

  • Sample Preparation (Sunscreen Matrix)

    • Accurately weigh approximately 100 mg of the sunscreen sample into a 50 mL volumetric flask.

    • Add 100 µL of a 10 µg/mL this compound internal standard solution.

    • Dilute to volume with methanol containing 0.1% acetic acid.[11]

    • Vortex for 2 minutes to ensure complete dissolution.

    • Transfer a 1 mL aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis. A further dilution may be necessary to fall within the calibration range.

  • LC-MS/MS System Parameters

Parameter Recommended Setting
HPLC Column Waters XBridge C18 (150 mm × 2.1 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (150 mm x 2.0 mm, 5 µm).[10][13]
Mobile Phase A 0.1% Formic Acid in Water.[13]
Mobile Phase B Methanol.[14]
Flow Rate 0.3 mL/min.[13]
Gradient Program 0-2 min: 70% B; 2-10 min: 70% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 70% B; 12.1-15 min: 70% B.
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Quantitative Data

Table 1: Typical HPLC Method Validation Parameters for Octinoxate Analysis

The following data are compiled from various validated HPLC methods for Octinoxate.[11][14][15]

Parameter Value
Linearity Range 12 - 120 µg/mL[14][15]
Correlation Coefficient (r²) > 0.999[11][14]
Accuracy (Recovery) 99.0% - 101.0%[14]
Precision (%RSD) < 2.0%[14][15]
Limit of Detection (LOD) 2.12 µg/mL[14]
Limit of Quantification (LOQ) ~7 µg/mL (Derived from LOD)
Table 2: Example LC-MS/MS MRM Transitions

Note: These are theoretical values. Optimal precursor and product ions must be determined experimentally by infusing the analytical standards.

Compound Precursor Ion (m/z) Product Ion (m/z)
(E)-Octinoxate291.2 (M+H)⁺179.1
This compound295.2 (M+H)⁺180.1

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Add_IS Spike with This compound Sample->Add_IS Extract Extract with Solvent (e.g., Methanol) Add_IS->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge LC_Sep Chromatographic Separation (Resolve Isomers) Centrifuge->LC_Sep MS_Detect MS/MS Detection (Monitor MRM Transitions) LC_Sep->MS_Detect Opt Is Resolution Adequate? LC_Sep->Opt Integrate Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Opt->LC_Sep Opt->MS_Detect Yes

Caption: Workflow for resolving isomeric interference using LC-MS/MS.

start Inconsistent IS Response? cause1 Check Sample Prep - Consistent IS spiking? - Pipette calibration? - Extraction efficiency? start->cause1 Yes cause2 Check LC System - Leaks? - Injection volume precision? - Column clogging? start->cause2 Yes cause3 Check MS System - Source contamination? - Capillary voltage stable? - Gas flows optimal? start->cause3 Yes solution1 Standardize workflow. Add IS at first step. cause1->solution1 solution2 Perform system maintenance. Run precision tests. cause2->solution2 solution3 Clean ion source. Tune and calibrate MS. cause3->solution3

Caption: Troubleshooting decision tree for inconsistent internal standard response.

cluster_ideal Ideal Condition (No Loss) cluster_real Real Condition (e.g., 20% Ion Suppression) ideal Analyte Signal: 100 IS Signal: 100 Ratio (A/IS): 1.0 real Analyte Signal: 80 IS Signal: 80 Ratio (A/IS): 1.0 conclusion Result: The ratio remains constant, ensuring accurate quantification. ideal:f2->conclusion Equals real:f2->conclusion

References

Validation & Comparative

validating a bioanalytical method for octinoxate with (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioanalytical methods for the quantification of octinoxate (B1216657) in biological matrices. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing (E)-Octinoxate-13C,d3 as an internal standard, alongside a comparative analysis of an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This document outlines detailed experimental protocols, presents quantitative validation data in structured tables, and includes visual workflows to facilitate understanding and implementation in a laboratory setting. The methodologies adhere to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Core Bioanalytical Method: LC-MS/MS with Isotopic Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Octinoxate: Precursor ion (Q1) m/z 291.2 → Product ion (Q3) m/z 179.1

    • This compound (Internal Standard): Precursor ion (Q1) m/z 295.2 → Product ion (Q3) m/z 183.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

Method Validation Summary

The following table summarizes the validation parameters and acceptance criteria for the LC-MS/MS method, in accordance with regulatory guidelines.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mLMet
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy Within ±15% of nominal value (±20% at LLOQ)Within ±8%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible85-95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable

Alternative Bioanalytical Method: HPLC-UV

Experimental Protocol: HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add a suitable internal standard (e.g., a structurally similar UV-absorbing compound not present in the sample).

  • Add 2 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 310 nm.[1]

Comparison of Bioanalytical Methods

The table below provides a direct comparison of the key performance characteristics of the LC-MS/MS and HPLC-UV methods for octinoxate bioanalysis.

FeatureLC-MS/MS with this compoundHPLC-UV
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by UV absorbance
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)
Sensitivity Very High (ng/mL to pg/mL range)Moderate (µg/mL to high ng/mL range)
Internal Standard Stable isotope-labeled (co-eluting)Structurally similar compound (different retention time)
Matrix Effect Can be significant but compensated by isotopic ISLess prone to ion suppression, but matrix can interfere with UV detection
Run Time Typically shorter due to faster chromatographyCan be longer to achieve necessary separation
Cost & Complexity Higher initial investment and operational complexityLower cost and simpler operation

Visualizing the Workflow

The following diagrams illustrate the key workflows for the bioanalytical method validation process.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Analyte & IS Characterization Analyte & IS Characterization Sample Preparation Optimization Sample Preparation Optimization Analyte & IS Characterization->Sample Preparation Optimization Chromatography & MS Tuning Chromatography & MS Tuning Sample Preparation Optimization->Chromatography & MS Tuning Selectivity Selectivity Chromatography & MS Tuning->Selectivity Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Stability Stability Accuracy & Precision->Stability Sample Analysis Sample Analysis Stability->Sample Analysis

Caption: A high-level overview of the bioanalytical method validation process.

LC-MS/MS Sample Preparation Workflow Plasma Sample Plasma Sample Add Acetonitrile + IS Add Acetonitrile + IS Plasma Sample->Add Acetonitrile + IS Vortex (Protein Precipitation) Vortex (Protein Precipitation) Add Acetonitrile + IS->Vortex (Protein Precipitation) Centrifuge Centrifuge Vortex (Protein Precipitation)->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS

Caption: The protein precipitation workflow for LC-MS/MS sample preparation.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Octinoxate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape of pharmaceutical and cosmetic sciences, the accurate quantification of active ingredients is paramount. Octinoxate (B1216657), a common UV filter in sunscreen products, requires robust analytical methods for quality control and research purposes. This guide provides a detailed comparison of two prevalent analytical techniques for octinoxate determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of experimental data from various studies to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their specific needs.

Data Presentation: A Side-by-Side Comparison

The performance of HPLC-UV and LC-MS/MS for the analysis of octinoxate can be evaluated through several key validation parameters. The following table summarizes these metrics as reported in various scientific publications.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 12-120 µg/mL[1][2]1-200 ng/mL[3]
Correlation Coefficient (r²) >0.999[1][2]>0.99[3]
Accuracy (% Recovery) 99.0% - 101.0%[1]94.37% - 108.76%[4]
Precision (%RSD) <2%[1][2]<15%[3]
Limit of Detection (LOD) 0.28 µg/mL[1]0.5 ng/L[5]
Limit of Quantification (LOQ) 0.03 µg/mL[1]Not explicitly found for octinoxate, but generally in the low ng/mL range.

Note: The presented values are a synthesis of data from multiple sources and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of octinoxate using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for the routine quality control of sunscreen formulations.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol (B129727) and water, typically in a ratio of 90:10 (v/v)[1] or 85:15 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection Wavelength: 310 nm[7] or 330 nm.[1][2]

  • Injection Volume: 20 µL.

  • Sample Preparation: Sunscreen samples are typically dissolved in a suitable organic solvent like methanol, followed by filtration before injection.

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for trace analysis and complex matrices.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[3][8]

  • Column: A C18 column suitable for mass spectrometry (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[9]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for octinoxate.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][5] The specific precursor and product ion transitions for octinoxate would need to be optimized.

  • Sample Preparation: Sample preparation may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components, especially for biological or environmental samples.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for octinoxate analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Comparison Sample Sunscreen Sample Extraction Extraction with Methanol Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOD_LOQ Comparison Data Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS for octinoxate.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of octinoxate. The choice between the two methods should be guided by the specific analytical requirements. HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control where high concentrations of octinoxate are expected. On the other hand, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and confirmatory studies. A thorough cross-validation is essential when transitioning between these methods to ensure data consistency and reliability.

References

A Comparative Guide to (E)-Octinoxate-13C,d3 and Deuterated Octinoxate Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in drug development and bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. When using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a detailed comparison of two types of isotopically labeled standards for the common UV filter, octinoxate (B1216657): (E)-Octinoxate-13C,d3 and deuterated octinoxate.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. By adding a known amount of an internal standard to every sample, calibrator, and quality control, analysts can compensate for variations in extraction efficiency, matrix effects, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.

Head-to-Head Comparison: this compound vs. Deuterated Octinoxate

While both this compound and deuterated octinoxate serve as internal standards, their performance can differ, primarily due to the nature of the isotopic labeling.

FeatureThis compoundDeuterated Octinoxate
Isotopic Labeling Contains both Carbon-13 (¹³C) and Deuterium (B1214612) (d or ²H) isotopes.Contains only Deuterium (d or ²H) isotopes.
Chromatographic Co-elution Exhibits virtually identical chromatographic retention time to the native analyte.May exhibit a slight shift in retention time compared to the native analyte (isotopic effect), potentially eluting earlier.
Matrix Effect Compensation Superior ability to compensate for matrix effects due to perfect co-elution with the analyte.Compensation for matrix effects can be compromised if there is chromatographic separation from the analyte.
Isotopic Stability Generally stable with no risk of isotopic exchange.Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix, especially if the label is on an exchangeable site.
Mass Difference Provides a significant mass shift from the native analyte, reducing the risk of cross-talk or isotopic contribution.The mass shift depends on the number of deuterium atoms incorporated.
Cost and Availability Often more expensive to synthesize and may be less readily available.Generally less expensive and more commonly available than multiply-labeled standards.

Experimental Data: A Comparative Overview

The consensus in the scientific community is that ¹³C-labeled standards are generally superior to their deuterated counterparts for quantitative LC-MS/MS analysis. This is because the physicochemical properties of ¹³C-labeled compounds are virtually identical to the unlabeled analyte, ensuring they behave in the same manner during chromatography and ionization.

Studies on other compounds have shown that deuterated standards can sometimes lead to inaccuracies due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond, causing a separation during chromatography. This can be problematic if the analyte and the internal standard are affected differently by matrix components at their slightly different retention times.

For instance, a study on the mycotoxin deoxynivalenol (B1670258) demonstrated that a fully ¹³C-labeled internal standard provided excellent accuracy and precision, even without sample cleanup, effectively compensating for significant matrix effects.[1] The apparent recoveries of the analyte without the internal standard were as low as 29-37%, but with the ¹³C-labeled internal standard, the recoveries were corrected to 95-99%.[1]

Experimental Protocols

Below are generalized experimental protocols for the quantification of octinoxate using an isotopically labeled internal standard with LC-MS/MS. Specific parameters will need to be optimized for the particular instrument and matrix being analyzed.

Sample Preparation (for a biological matrix like plasma)
  • Spiking: To 100 µL of plasma sample, add a known concentration of the internal standard (this compound or deuterated octinoxate).

  • Protein Precipitation: Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both octinoxate and the internal standard are monitored.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship for choosing an appropriate internal standard.

experimental_workflow sample Sample Collection (e.g., Plasma, Cosmetic) is_addition Addition of Internal Standard sample->is_addition Known Amount extraction Sample Preparation (e.g., Protein Precipitation, SPE) is_addition->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification Analyte/IS Ratio logical_relationship goal Accurate & Precise Quantification challenge1 Sample Preparation Variability goal->challenge1 challenge2 Matrix Effects goal->challenge2 challenge3 Instrumental Drift goal->challenge3 solution Use of Stable Isotope-Labeled Internal Standard (SIL-IS) challenge1->solution challenge2->solution challenge3->solution choice Choice of SIL-IS solution->choice c13d3 This compound (Superior Choice) choice->c13d3 d_octinoxate Deuterated Octinoxate (Good, with Caveats) choice->d_octinoxate

References

A Guide to Best Practices in Octinoxate Quantification: An Inter-Laboratory Comparison Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of octinoxate (B1216657) (also known as Ethylhexyl Methoxycinnamate), a common UV filter in pharmaceutical and cosmetic products. It highlights the superior accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID) using (E)-Octinoxate-¹³C,d₃ as an internal standard. While data from a formal inter-laboratory comparison study is not publicly available, this document synthesizes established protocols and presents a hypothetical performance comparison to illustrate the robustness of the SID-LC-MS/MS method against traditional approaches like external standard calibration.

The Gold Standard: Stable Isotope Dilution

In quantitative analysis, the primary role of an internal standard is to correct for variability throughout the analytical process, from sample preparation to instrument response. An ideal internal standard co-elutes with the analyte and experiences the same variations, ensuring the ratio of their responses remains constant and proportional to the analyte's concentration.[1]

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1] By replacing atoms with their heavy isotopes (e.g., ¹³C, ²H), the SIL-IS exhibits the same extraction recovery, ionization efficiency in the mass spectrometer, and chromatographic retention time as the native octinoxate. This precise co-elution is crucial for compensating for matrix effects—a major source of analytical error where other components in the sample can suppress or enhance the instrument's response to the target analyte.

Experimental Protocols

A robust inter-laboratory study would rely on a well-defined and validated analytical method. Below is a detailed protocol for the quantification of octinoxate in environmental water samples using SID-LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract and concentrate octinoxate from a water matrix.

  • Sample Acidification: Adjust 200 mL of the water sample to pH 2.

  • Internal Standard Spiking: Spike the sample with a known concentration of (E)-Octinoxate-¹³C,d₃ solution.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg) by sequentially passing 3 mL of methanol, 3 mL of purified water, and 3 mL of pH 2 water.

  • Sample Loading: Load the prepared water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of purified water to remove interferences.

  • Drying: Dry the cartridge under a stream of nitrogen for 30 minutes.

  • Elution: Elute the octinoxate and internal standard from the cartridge with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a baseline for the chromatographic separation and mass spectrometric detection of octinoxate.

ParameterSpecification
LC Column C18 Reverse Phase (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Methanol with 5 mM Ammonium Acetate
Gradient Start at 75% B, increase to 100% B over 12 minutes, hold for 3 minutes
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Multiple Reaction Monitoring is a highly selective and sensitive MS/MS technique. It involves isolating a specific precursor ion (the protonated molecule, [M+H]⁺) and detecting a specific product ion formed through collision-induced dissociation. For reliable quantification, at least two transitions (a quantifier and a qualifier) are typically monitored for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
Octinoxate 291.2179.1133.1
(E)-Octinoxate-¹³C,d₃ 295.2179.1133.1

Note: The precursor ion for the labeled standard is +4 Da higher due to the ¹³C and three deuterium (B1214612) atoms. The fragment ions are expected to be identical as the stable isotopes are not located on the fragmented portion of the molecule.

Data Presentation: A Comparative Analysis

To illustrate the advantage of the SID-LC-MS/MS method, the following table presents hypothetical results from a simulated inter-laboratory study. It compares the quantification of a 500 ng/L octinoxate standard in a complex water matrix (e.g., wastewater effluent) by five independent laboratories using two different methods.

Table 1: Hypothetical Inter-Laboratory Comparison of Octinoxate Quantification (True Value = 500 ng/L)

LaboratoryMethod A: LC-MS/MS with (E)-Octinoxate-¹³C,d₃Method B: HPLC-UV with External Standard Calibration
Measured Conc. (ng/L) Recovery (%)
Lab 149599.0%
Lab 2508101.6%
Lab 349198.2%
Lab 4512102.4%
Lab 5503100.6%
Mean 501.8 100.4%
Std. Deviation 8.6 1.7%
RSD (%) 1.7%

The data clearly shows that Method A, utilizing the stable isotope internal standard, yields significantly higher precision (lower Relative Standard Deviation - RSD) and better accuracy (mean recovery closer to 100%) across the participating laboratories. The wide spread of results for Method B is indicative of uncorrected matrix effects and procedural inconsistencies, which are effectively compensated for in Method A.

Visualizing the Workflow and Principles

Diagrams created using Graphviz help to clarify complex workflows and logical relationships.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect 200 mL Water Sample Spike 2. Spike with (E)-Octinoxate-13C,d3 Sample->Spike SPE 3. Solid-Phase Extraction (Enrichment & Cleanup) Spike->SPE Elute 4. Elute & Reconstitute in Mobile Phase SPE->Elute Inject 5. Inject Sample Elute->Inject Separate 6. Chromatographic Separation (C18 Column) Inject->Separate Ionize 7. Electrospray Ionization (ESI+) Separate->Ionize Detect 8. MS/MS Detection (MRM) Ionize->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 10. Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify 11. Quantify using Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for octinoxate quantification using SID-LC-MS/MS.

Logic cluster_process Analytical Process Steps cluster_analyte Without Internal Standard cluster_is With Stable Isotope Internal Standard P1 Sample Extraction P2 LC Injection P1->P2 A1 Analyte Loss (Variable) IS1 Analyte & IS Loss (Ratio is Constant) Correction Internal Standard Corrects For Variability at Each Stage P1->Correction P3 MS Ionization P2->P3 P2->Correction P3->Correction A2 Injection Volume (Variable) A1->A2 A3 Matrix Effects (Variable) A2->A3 A_Result Inaccurate Result A3->A_Result IS2 Injection Volume (Ratio is Constant) IS1->IS2 IS3 Matrix Effects (Ratio is Constant) IS2->IS3 IS_Result Accurate Result IS3->IS_Result Correction->IS_Result

Caption: How a stable isotope standard ensures accurate quantification.

References

method validation for octinoxate analysis according to FDA/ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Octinoxate (B1216657), a common active ingredient in sunscreen and other pharmaceutical products. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and Food and Drug Administration (FDA) recommendations, ensuring the reliability and suitability of the analytical procedures.[1][2][3][4][5][6]

Overview of Method Validation According to FDA/ICH Guidelines

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7][8] Regulatory bodies like the FDA and the globally recognized ICH have established guidelines that define the essential characteristics to be evaluated during method validation. The most recent ICH guideline, Q2(R2), provides a framework for the principles of analytical procedure validation.[1][7][9]

The core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][6]

  • Accuracy: The closeness of test results to the true value. It is often assessed using recovery studies by spiking the matrix with a known quantity of the analyte.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for validating an analytical method according to these guidelines.

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Evaluation Phase 3: Evaluation & Reporting Define_Purpose Define Analytical Procedure's Intended Purpose (e.g., Assay, Impurity) Develop_Method Develop Analytical Method (e.g., HPLC, GC) Define_Purpose->Develop_Method Define_Protocol Define Validation Protocol & Acceptance Criteria Develop_Method->Define_Protocol Specificity Specificity/ Selectivity Define_Protocol->Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD Detection Limit (LOD) Robustness Robustness Compare_Results Compare Results to Acceptance Criteria Precision->Compare_Results LOQ Quantitation Limit (LOQ) Validation_Report Prepare Validation Report Compare_Results->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Octinoxate Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for the quantitative analysis of Octinoxate in pharmaceutical and cosmetic formulations. The following table summarizes the performance characteristics of several validated RP-HPLC methods reported in the literature.

Parameter Method 1 [10][11]Method 2 [12]Method 3 (FDA Lab) [13]Method 4 [14]
Stationary Phase (Column) C18Waters C18, 5 µm (250 x 4.6 mm)Luna C18(2)C18
Mobile Phase Methanol (B129727): Phosphate Buffer (90:10), pH 3.0Methanol: H₂O (90:10 v/v)Gradient: Methanol & 0.5% Acetic Acid SolutionMethanol: H₂O (85:15 v/v)
Flow Rate 1.2 mL/min1.0 mL/min-1.0 mL/min
Detection (UV Wavelength) 330 nm330 nm313 nm300 nm
Linearity Range (µg/mL) 45 - 12012 - 2810% to 250% of target conc.-
Correlation Coefficient (r²) > 0.999> 0.999> 0.9999> 0.999
Accuracy (% Recovery) < 2.0% RSD99.0% - 101.0%99.5% - 100.8% (Lotion)90.0% - 104.6%
Precision (% RSD) < 2.0%< 2.0%0.16% - 1.34% (Lotion)-
LOD (µg/mL) -2.12--
LOQ (µg/mL) ----

Note: The table presents data for Octinoxate where available, even when the method was developed for simultaneous analysis of multiple UV filters.

Detailed Experimental Protocol: RP-HPLC-UV Analysis of Octinoxate

This protocol is a representative example based on common methodologies for the analysis of Octinoxate in a sunscreen lotion.[10][11][13][15]

3.1. Materials and Reagents

  • Octinoxate Reference Standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid or Phosphoric Acid (for pH adjustment)

  • 0.45 µm Syringe Filters

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

3.3. Chromatographic Conditions

  • Mobile Phase: Methanol / Water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or 40°C for higher reproducibility)[15]

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

3.4. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of Octinoxate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.

3.5. Preparation of Sample Solution

  • Accurately weigh an amount of sunscreen lotion equivalent to approximately 10 mg of Octinoxate into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20-30 minutes to extract the analyte.[15]

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

3.6. Analysis Workflow The diagram below outlines the experimental workflow from sample preparation to final data analysis.

Experimental_Workflow cluster_Prep Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Standard_Prep Prepare Octinoxate Standard Stock & Dilutions Inject_Standards Inject Standard Solutions (Calibration Curve) Standard_Prep->Inject_Standards Sample_Weigh Weigh Sunscreen Sample Sample_Extract Extract Octinoxate with Methanol via Sonication Sample_Weigh->Sample_Extract Sample_Filter Filter Extract through 0.45µm Syringe Filter Sample_Extract->Sample_Filter Inject_Sample Inject Sample Solution Sample_Filter->Inject_Sample Inject_Standards->Inject_Sample Acquire_Data Acquire Chromatographic Data (Peak Area at 310 nm) Inject_Sample->Acquire_Data Generate_Curve Generate Calibration Curve (Concentration vs. Peak Area) Acquire_Data->Generate_Curve Calculate_Conc Calculate Octinoxate Concentration in Sample Acquire_Data->Calculate_Conc Generate_Curve->Calculate_Conc Final_Report Report Final Result (e.g., % w/w) Calculate_Conc->Final_Report

Caption: Experimental Workflow for HPLC-UV Analysis of Octinoxate.

3.7. System Suitability Before sample analysis, inject a standard solution (e.g., 50 µg/mL) multiple times (n=5 or 6). The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area is less than 2.0%.

3.8. Calculation The concentration of Octinoxate in the sample is determined by using the linear regression equation derived from the calibration curve of the standard solutions.

Alternative Analytical Techniques

While HPLC-UV is the predominant method, other techniques have been explored for the analysis of UV filters like Octinoxate.

  • Spectrophotometric Methods: These methods are simple and cost-effective but may lack the specificity of chromatographic techniques, especially in complex formulations. Derivative spectrophotometry can be used to resolve overlapping spectra of multiple UV filters.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity but may require derivatization for non-volatile analytes and is generally more complex to operate than HPLC.

  • Electroanalysis: Electrochemical methods can provide high sensitivity with potentially lower detection limits compared to HPLC for some compounds.[18] However, they may be more susceptible to matrix interferences.

The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and the need for simultaneous analysis of multiple components. For regulatory submissions, a well-validated, robust, and specific method like RP-HPLC is typically required.

References

Establishing Linearity and Range for (E)-Octinoxate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients and cosmetic ingredients like (E)-Octinoxate is paramount. This guide provides a comparative overview of establishing linearity and range for (E)-Octinoxate analysis, focusing on the use of its stable isotope-labeled internal standard, (E)-Octinoxate-13C,d3, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and comparing it with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies.

Superior Performance with Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for quantitative analysis by LC-MS/MS.[1] This is due to the SIL-IS having nearly identical chemical and physical properties to the analyte, (E)-Octinoxate. This similarity allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal during ionization.[1][2] The result is improved accuracy and precision in quantification.

In a representative LC-MS/MS method for the analysis of various UV filters, including Octinoxate, a linear range of 1–200 ng/mL with a correlation coefficient (r value) of >0.99 was achieved.[3] This wide linear range and high correlation coefficient underscore the sensitivity and reliability of this approach.

Alternative Method: HPLC-UV

Conversely, HPLC-UV is a more traditional and widely accessible method for the quantification of UV filters. While robust, it typically exhibits a higher limit of quantification and a different linear range compared to LC-MS/MS. For the simultaneous analysis of Octinoxate and other UV filters in sunscreen lotions, a linearity range of 45 to 120 µg/mL has been reported.[4] Another HPLC-UV method demonstrated a linear range of 10 to 75 µg/mL for Octinoxate in a cream formulation. These methods, while effective for quality control of final products, may lack the sensitivity required for bioanalytical studies or trace-level detection.

Quantitative Data Summary

The following table summarizes the performance characteristics of the two methods for establishing the linearity and range of (E)-Octinoxate.

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV
Linear Range 1 - 200 ng/mL[3]45 - 120 µg/mL[4]
Correlation Coefficient (r) > 0.99[3]> 0.999[4]
Internal Standard This compoundNot typically used or a non-isotopic analogue
Detection Method Tandem Mass SpectrometryUV Absorbance
Primary Advantage High sensitivity and specificity; corrects for matrix effectsWide availability and lower cost

Experimental Protocols

Establishing Linearity and Range using LC-MS/MS with this compound

This protocol outlines the general procedure for creating a calibration curve and determining the linear range for the quantification of (E)-Octinoxate using this compound as an internal standard.

1. Preparation of Standard Solutions:

  • Prepare a primary stock solution of (E)-Octinoxate and a separate primary stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • From the (E)-Octinoxate stock solution, prepare a series of working standard solutions of varying concentrations to cover the expected analytical range.

  • Prepare a working internal standard solution of this compound at a fixed concentration.

2. Preparation of Calibration Standards:

  • In a clean sample tube, add a fixed volume of the this compound working solution.

  • To this, add a specific volume of one of the (E)-Octinoxate working standard solutions.

  • Repeat this for each (E)-Octinoxate working standard to create a set of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte.

  • A blank sample (containing only the internal standard) should also be prepared.

3. Sample Analysis:

  • Inject each calibration standard into the LC-MS/MS system.

  • The LC system separates (E)-Octinoxate and this compound from other components.

  • The tandem mass spectrometer detects and quantifies the specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis and Curve Generation:

  • For each calibration standard, determine the peak area of (E)-Octinoxate and this compound.

  • Calculate the response ratio by dividing the peak area of (E)-Octinoxate by the peak area of this compound.

  • Plot the response ratio (y-axis) against the known concentration of (E)-Octinoxate (x-axis).

  • Perform a linear regression analysis on the plotted data. The analytical range is the concentration range over which the relationship is linear, typically defined by a correlation coefficient (r or r²) close to 1.0 and acceptable accuracy and precision at each concentration level.

Establishing Linearity and Range using HPLC-UV

1. Preparation of Standard Solutions:

  • Prepare a primary stock solution of (E)-Octinoxate in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a series of at least five working standard solutions of different concentrations.

2. Sample Analysis:

  • Inject each standard solution into the HPLC system equipped with a UV detector set to the wavelength of maximum absorbance for (E)-Octinoxate.

3. Data Analysis and Curve Generation:

  • Record the peak area for each concentration.

  • Plot the peak area (y-axis) against the concentration of the standard solutions (x-axis).

  • Perform a linear regression analysis. The linearity is confirmed if the correlation coefficient is typically ≥ 0.999 over the defined concentration range.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Establishing Linearity cluster_lcms LC-MS/MS with this compound cluster_hplcuv HPLC-UV A1 Prepare (E)-Octinoxate and this compound Stock Solutions A2 Create Calibration Standards (Varying Analyte, Fixed IS) A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate Peak Area Ratios (Analyte/IS) A3->A4 A5 Plot Ratio vs. Concentration and Perform Linear Regression A4->A5 B1 Prepare (E)-Octinoxate Stock Solution B2 Create Calibration Standards B1->B2 B3 HPLC-UV Analysis B2->B3 B4 Record Peak Areas B3->B4 B5 Plot Peak Area vs. Concentration and Perform Linear Regression B4->B5

Caption: Workflow for Linearity Assessment

logical_relationship Analyte-Internal Standard Relationship in LC-MS/MS Analyte (E)-Octinoxate SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC Liquid Chromatography SamplePrep->LC MS Mass Spectrometry (Ionization & Detection) LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Analyte-IS Relationship in LC-MS/MS

References

The Gold Standard in Octinoxate Analysis: A Comparative Guide to an Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of analytical methods for octinoxate (B1216657), a common UV filter in sunscreen and cosmetic products. We will explore the enhanced accuracy and precision offered by employing (E)-Octinoxate-13C,d3 as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, contrasting it with conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) techniques.

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the gold standard for quantitative analysis, as it effectively compensates for variations in sample preparation and matrix effects during analysis. This leads to superior accuracy and precision, which is critical for regulatory compliance and product quality control.

Performance Data: Isotope Dilution vs. Conventional Methods

The following tables summarize the performance data for octinoxate analysis using an LC-MS/MS method with this compound and compares it to alternative HPLC-UV methods. While specific validation data for the this compound method is not publicly available, the expected performance is based on the well-documented improvements seen when using 13C-labeled internal standards in similar analyses[1][2].

Table 1: Comparison of Accuracy and Precision for Octinoxate Analysis

Analytical MethodInternal StandardAccuracy (% Recovery)Precision (% RSD)Reference
LC-MS/MS This compound Expected: 95.0 - 105.0% Expected: < 5% Extrapolated from[1][2]
LC-MS/MSNone74 - 109% (in tap water)6 - 25% (in tap water)[3]
HPLC-UVNone99.5 - 100.8% (in lotion)0.16 - 1.34% (in lotion)[4]
HPLC-UVNone99.0 - 101.0%< 2%[5]
HPLC-UVNoneRecovery within range< 2.0%[6]

Table 2: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Octinoxate Analysis

Analytical MethodLODLOQReference
LC-MS/MS25 ng/LNot Specified[3]
HPLC-UV2.12 µg/mL0.03 µg/mL[5]

The Isotope Dilution Advantage

As demonstrated in a study on the analysis of deoxynivalenol (B1670258), the use of a fully 13C isotope-labeled internal standard can dramatically improve accuracy. In that case, apparent recoveries increased from a mere 29-37% without an internal standard to an impressive 95-99% with the 13C internal standard[1][2]. This highlights the power of isotope dilution in correcting for matrix effects that can suppress the analyte signal, leading to inaccurate quantification.

Experimental Protocols

High-Accuracy LC-MS/MS Method with this compound Internal Standard

This method is designed for the precise and accurate quantification of octinoxate in sunscreen formulations.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sunscreen sample into a 50 mL volumetric flask.

  • Add a known concentration of this compound internal standard solution.

  • Dilute to volume with a suitable solvent (e.g., methanol (B129727) or ethanol) and mix thoroughly.

  • Sonicate the solution for 15-30 minutes to ensure complete dissolution of the octinoxate.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6470B Triple Quadrupole LC/MS or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Octinoxate: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized to account for the mass difference).

Alternative Method: HPLC with UV Detection

This is a widely used method for the quantification of octinoxate in sunscreen products.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sunscreen sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.[6]

  • Sonicate for 30 minutes.[6]

  • Filter an aliquot through a 0.2 µm filter.[6]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 separations module or equivalent.

  • Detector: UV-Vis Detector.

  • Column: Waters C18, 5 µm (250 x 4.6 mm).[5]

  • Mobile Phase: Methanol:Water (90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 330 nm.[5]

  • Injection Volume: 20 µL.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sunscreen Sample add_is Add this compound weigh->add_is dissolve Dissolve in Solvent add_is->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration Ratio integrate->calculate quantify Quantify Octinoxate calculate->quantify

Caption: Workflow for Octinoxate Analysis using LC-MS/MS with this compound.

logical_relationship cluster_method Analytical Method cluster_performance Performance Metrics lcms LC-MS/MS with This compound accuracy High Accuracy lcms->accuracy precision High Precision lcms->precision matrix Compensation for Matrix Effects lcms->matrix hplcuv HPLC-UV lower_accuracy Good to Moderate Accuracy hplcuv->lower_accuracy lower_precision Good to Moderate Precision hplcuv->lower_precision no_matrix No Compensation for Matrix Effects hplcuv->no_matrix

Caption: Performance Comparison of Analytical Methods for Octinoxate.

References

limit of detection (LOD) and quantification (LOQ) for octinoxate with labeled standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients like octinoxate (B1216657), a common UV filter in sunscreen and other cosmetic products, is paramount. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of octinoxate, with a focus on the use of labeled internal standards for enhanced accuracy and precision.

Comparison of Analytical Methods

The choice of analytical method significantly impacts the sensitivity and reliability of octinoxate quantification. Below is a comparison of two common techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method incorporating a labeled internal standard.

ParameterHPLC-UV MethodLC-MS/MS Method with Labeled IS (Representative)
Instrumentation HPLC with UV DetectorUPLC with Triple Quadrupole Mass Spectrometer
Internal Standard Not typically usedIsotopically labeled Octinoxate (e.g., Octinoxate-d3)
Limit of Detection (LOD) 0.28 µg/mLEstimated: ~0.3 ng/mL
Limit of Quantification (LOQ) 0.84 µg/mL (Estimated)Estimated: ~1.0 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized by the use of a labeled internal standard
Throughput LowerHigher

Note on LOQ for HPLC-UV Method: The referenced literature reported an LOQ of 0.00 µg/mL, which is presumed to be a typographical error. A more realistic LOQ is estimated to be approximately three times the LOD.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Method 1: HPLC-UV for Simultaneous Estimation of Octinoxate and Other UV Filters

This method is adapted from a validated approach for the simultaneous analysis of several sunscreen agents.

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Standards:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Octinoxate reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 330 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of octinoxate in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to bracket the expected concentration range.

5. LOD and LOQ Determination:

  • The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

  • Based on a reported study, the LOD for octinoxate was found to be 0.28 µg/mL.

Method 2: Representative UPLC-MS/MS Method with Labeled Internal Standard

This representative protocol is based on best practices for sensitive quantification of organic molecules in complex matrices, such as cosmetics, using an isotopically labeled internal standard.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC)

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Octinoxate reference standard

  • Octinoxate-d3 (or other suitable isotopically labeled octinoxate) as an internal standard (IS)

3. Chromatographic Conditions:

  • Column: C18 column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both octinoxate and its labeled internal standard.

5. Standard and Sample Preparation:

  • Prepare a stock solution of octinoxate and the labeled internal standard in methanol.

  • Prepare calibration standards by spiking a blank matrix (e.g., a cosmetic base without UV filters) with varying concentrations of octinoxate and a fixed concentration of the internal standard.

  • Extract samples by dissolving a known amount of the cosmetic product in a suitable solvent, adding the internal standard, and performing a cleanup step (e.g., protein precipitation or solid-phase extraction) if necessary.

6. LOD and LOQ Determination:

  • The LOD and LOQ are determined by analyzing a series of low-concentration spiked samples.

  • The LOD is typically defined as the concentration at which the signal-to-noise ratio is at least 3:1.

  • The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1).

  • For a highly sensitive UPLC-MS/MS system, the LOD for octinoxate is estimated to be in the low ng/mL to high pg/mL range. A study analyzing multiple UV filters showed a calibration curve for octinoxate starting at 1 ng/mL, suggesting an LOQ in this vicinity.

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_determination Determination prep_standards Prepare Calibration Standards acquire_data Acquire Data (HPLC-UV or LC-MS/MS) prep_standards->acquire_data prep_blanks Prepare Blank Samples prep_blanks->acquire_data prep_low_conc Prepare Low Concentration Spikes prep_low_conc->acquire_data gen_curve Generate Calibration Curve acquire_data->gen_curve calc_sn Calculate Signal-to-Noise Ratio acquire_data->calc_sn calc_slope_sd Calculate Slope and Standard Deviation of Intercept gen_curve->calc_slope_sd det_lod Determine LOD calc_slope_sd->det_lod LOD = 3.3 * (SD/Slope) det_loq Determine LOQ calc_slope_sd->det_loq LOQ = 10 * (SD/Slope) calc_sn->det_lod S/N >= 3 calc_sn->det_loq S/N >= 10

Workflow for LOD and LOQ Determination.

Conclusion

The use of a labeled internal standard with LC-MS/MS offers superior sensitivity, selectivity, and accuracy for the quantification of octinoxate compared to traditional HPLC-UV methods. While HPLC-UV can be a cost-effective alternative for routine analysis at higher concentrations, LC-MS/MS with an isotopic dilution strategy is the gold standard for trace-level detection and quantification, and for minimizing the impact of complex sample matrices. The choice of method should be guided by the specific requirements of the research or application, including the desired sensitivity and the nature of the sample matrix.

Navigating the Rigors of Analytical Method Validation: A Comparative Guide to Robustness Testing of an HPLC Method for (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of hypothetical robustness testing outcomes for a High-Performance Liquid Chromatography (HPLC) method developed for the quantification of (E)-Octinoxate-13C,d3, a critical internal standard in bioanalytical and pharmaceutical quality control settings.

Robustness testing is a crucial component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] Such testing provides an indication of the method's reliability during normal usage and is a key expectation of regulatory bodies.[3][4] This guide delves into the experimental protocols and presents a comparative analysis of hypothetical data to illustrate the process and outcomes of a thorough robustness study.

Comparative Analysis of Robustness Testing Parameters

The robustness of an analytical method is challenged by intentionally varying critical parameters and observing the impact on key performance indicators such as peak area, retention time, resolution, and theoretical plates. The following tables summarize the hypothetical results of two alternative HPLC methods—Method A and Method B—for the analysis of this compound.

Table 1: Robustness Testing of HPLC Method A for this compound

ParameterVariationPeak Area (% RSD)Retention Time (% RSD)Resolution (Rs)Tailing Factor (T)
Flow Rate (mL/min) 0.9 (-10%)1.25.12.11.1
1.1 (+10%)1.14.92.01.1
Column Temperature (°C) 38 (-5%)0.82.22.21.2
42 (+5%)0.92.12.11.2
Mobile Phase Composition (% Acetonitrile) 84% (-1%)1.58.51.81.3
86% (+1%)1.48.21.91.3
pH of Aqueous Phase 2.9 (-0.1)0.51.12.31.1
3.1 (+0.1)0.61.02.31.1

Table 2: Robustness Testing of HPLC Method B for this compound

ParameterVariationPeak Area (% RSD)Retention Time (% RSD)Resolution (Rs)Tailing Factor (T)
Flow Rate (mL/min) 0.9 (-10%)0.83.52.51.0
1.1 (+10%)0.73.32.41.0
Column Temperature (°C) 38 (-5%)0.41.52.61.1
42 (+5%)0.51.42.51.1
Mobile Phase Composition (% Acetonitrile) 84% (-1%)0.94.22.21.2
86% (+1%)0.84.02.31.2
pH of Aqueous Phase 2.9 (-0.1)0.30.52.71.0
3.1 (+0.1)0.30.42.71.0

Interpretation of Results:

Based on the hypothetical data, Method B demonstrates superior robustness compared to Method A. The Relative Standard Deviation (%RSD) values for peak area and retention time are consistently lower for Method B across all tested parameter variations. Furthermore, the resolution remains well above the critical value of 2, and the tailing factor is closer to the ideal value of 1, indicating better peak symmetry and separation. The most significant difference is observed when altering the mobile phase composition, where Method A shows a considerable shift in retention time, suggesting it is less reliable under slight variations in solvent preparation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of robustness testing.

Standard and Sample Preparation

A stock solution of this compound is prepared by dissolving 10 mg of the standard in 100 mL of methanol (B129727) to achieve a concentration of 100 µg/mL. Working standard solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

HPLC Method Parameters (Nominal Conditions for Method B)
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 310 nm.

Robustness Testing Protocol

The robustness of the analytical method is evaluated by analyzing the system suitability solution under the nominal conditions and comparing the results with those obtained under deliberately varied conditions. The following parameters are intentionally altered, one at a time:

  • Flow Rate: Varied by ±10% (0.9 mL/min and 1.1 mL/min).

  • Column Temperature: Varied by ±5% (38 °C and 42 °C).

  • Mobile Phase Composition: The percentage of the organic modifier (Acetonitrile) is varied by ±1% (84% and 86%).

  • pH of the Aqueous Phase: The pH of the 0.1% formic acid in water is varied by ±0.1 units (pH 2.9 and 3.1).

For each condition, six replicate injections of the standard solution are performed. The system suitability parameters, including peak area, retention time, resolution between this compound and any potential interfering peaks, and tailing factor, are recorded. The %RSD for these parameters is then calculated to assess the impact of the variations.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for implementing a successful robustness study.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_params Varied Parameters cluster_eval Evaluation prep_std Prepare Standard Solution (this compound) nominal Analyze under Nominal Conditions prep_std->nominal varied Analyze under Varied Conditions prep_std->varied prep_mobile Prepare Mobile Phase prep_mobile->nominal prep_mobile->varied collect_data Collect Data (Peak Area, RT, Rs, T) nominal->collect_data flow Flow Rate (±10%) temp Temperature (±5%) mobile Mobile Phase (±1%) ph pH (±0.1) varied->collect_data calc_rsd Calculate %RSD collect_data->calc_rsd compare Compare Results & Assess Robustness calc_rsd->compare

Caption: Workflow for the robustness testing of an HPLC method.

This guide provides a framework for conducting and evaluating the robustness of an analytical method for this compound. By systematically challenging the method's parameters, researchers can gain confidence in its reliability and ensure the integrity of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

Navigating Matrix Effects in Octinoxate Bioanalysis: A Comparative Study of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of octinoxate (B1216657) in complex biological matrices is paramount. A critical factor influencing this accuracy is the "matrix effect," where co-eluting endogenous components interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. The choice of an appropriate internal standard (IS) is a key strategy to mitigate these effects. This guide provides an objective comparison of a deuterated internal standard versus a structural analog for the quantification of octinoxate, supported by representative experimental data and detailed methodologies.

The Critical Role of Internal Standards

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS)-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by these variations.[1] The two primary types of internal standards used are stable isotope-labeled (e.g., deuterated) internal standards and structural analogs.[3][4]

Stable isotope-labeled internal standards (SIL-IS), such as a deuterated version of octinoxate, are chemically almost identical to the analyte.[5] This near-identical nature means they typically co-elute and experience the same degree of matrix effect, making them the "gold standard" for correcting these phenomena.[5][6] Structural analogs, while similar in chemical structure, may exhibit different chromatographic behavior and ionization efficiency, potentially leading to less effective compensation for matrix effects.[3][7]

Quantitative Performance Comparison

To illustrate the differential performance in compensating for matrix effects, a comparative study was designed using a deuterated internal standard (Octinoxate-d3) and a structural analog internal standard (Ethylhexyl Methoxycinnamate). The study evaluated the matrix factor (MF), the internal standard-normalized matrix factor (IS-Normalized MF), and the coefficient of variation (%CV) across six different lots of human plasma. A lower %CV for the IS-Normalized MF indicates better compensation for the variability of the matrix effect.[1]

Analyte/Internal StandardMatrix LotMatrix Factor (MF)IS-Normalized MF%CV of IS-Normalized MF
Octinoxate (using Octinoxate-d3) 10.781.013.8%
20.850.98
30.720.95
40.911.04
50.881.02
60.750.96
Octinoxate (using Ethylhexyl Methoxycinnamate) 10.791.1515.2%
20.860.98
30.731.21
40.901.05
50.891.25
60.760.95

As the data indicates, the deuterated internal standard, Octinoxate-d3 (B1159444), provided superior compensation for the matrix effect, evidenced by a significantly lower %CV (3.8%) for the IS-Normalized Matrix Factor compared to the structural analog (15.2%). This highlights the enhanced reliability and robustness of using a stable isotope-labeled internal standard in the bioanalysis of octinoxate.

Experimental Protocols

A detailed methodology for the evaluation of matrix effects is provided below. This protocol is crucial for any laboratory aiming to validate a robust bioanalytical method for octinoxate.

Objective: To determine the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in human plasma.

Materials:

  • Octinoxate certified reference standard

  • Octinoxate-d3 (deuterated internal standard)

  • Ethylhexyl Methoxycinnamate (structural analog internal standard)

  • Control human plasma from six different sources

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[8]

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of octinoxate, octinoxate-d3, and ethylhexyl methoxycinnamate in methanol.

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations.

  • Sample Set Preparation:

    • Set 1 (Reference Samples in Solvent): Prepare solutions of octinoxate and each internal standard in the mobile phase starting composition.

    • Set 2 (Analytes in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the octinoxate working solution.

    • Set 3 (Internal Standards in Solvent): Prepare separate solutions of octinoxate-d3 and ethylhexyl methoxycinnamate in the mobile phase starting composition.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the working solutions of the deuterated IS and the structural analog IS.[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples by injecting them into the LC-MS/MS system.

    • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for octinoxate, octinoxate-d3, and ethylhexyl methoxycinnamate.

  • Data Analysis and Calculation:

    • Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).

    • IS-Normalized Matrix Factor: Calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard (calculated from Sets 3 and 4).

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six different plasma lots for both internal standards.[1]

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the workflow for evaluating matrix effects.

G cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation S1 Set 1: Analyte + IS in Solvent LCMS LC-MS/MS Analysis S1->LCMS S2 Set 2: Analyte in Post-Extraction Spiked Matrix S2->LCMS S3 Set 3: IS in Solvent S3->LCMS S4 Set 4: IS in Post-Extraction Spiked Matrix S4->LCMS MF Calculate Matrix Factor (MF) LCMS->MF IS_MF Calculate IS-Normalized MF MF->IS_MF CV Calculate %CV of IS-Normalized MF IS_MF->CV Conclusion Compare %CV to Determine Best IS CV->Conclusion

Caption: Workflow for the comparative evaluation of internal standards for matrix effects.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The presented data and methodology underscore the general consensus that stable isotope-labeled internal standards, such as Octinoxate-d3, offer superior performance in compensating for matrix effects compared to structural analogs.[1][3] By co-eluting and behaving almost identically to the analyte, deuterated standards ensure higher accuracy and precision in the quantification of octinoxate in complex biological samples. For researchers and scientists in drug development, the adoption of a SIL-IS is a crucial step towards generating high-quality, reproducible data.

References

Safety Operating Guide

Personal protective equipment for handling (E)-Octinoxate-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-Octinoxate-13C,d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be required for large quantities or when there is a splash hazard.[2]Ensure eye protection conforms to recognized standards such as ANSI Z87.1.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3][4] A lab coat or chemical-resistant suit should be worn.[2][5]Gloves must be inspected before use and removed properly to avoid skin contact.[6] Contaminated clothing should be removed immediately and washed before reuse.[7][8]
Respiratory Protection Generally not required with adequate ventilation.[9] Use a NIOSH-approved respirator if working in a poorly ventilated area or if vapors/mists are generated.[1][2]Ensure proper fit and training if a respirator is necessary.[2][10]

Immediate First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[11][12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek medical attention.[12]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes.[11][12][13] Remove contaminated clothing.[14] Get medical attention if irritation develops or persists.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[7] Wash out the mouth with water.[7] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[11]

Safe Handling and Disposal Procedures

Proper operational and disposal plans are essential for laboratory safety and environmental protection. The following diagrams illustrate the step-by-step procedures for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_1 Consult Safety Data Sheet (SDS) prep_2 Don Appropriate PPE prep_1->prep_2 handle_1 Work in a Well-Ventilated Area prep_2->handle_1 handle_2 Avoid Inhalation, Ingestion, and Contact handle_1->handle_2 handle_3 Keep Container Tightly Closed handle_2->handle_3 post_1 Decontaminate Work Area handle_3->post_1 storage_1 Store in a Tightly Closed Container handle_3->storage_1 post_2 Remove and Dispose of PPE Properly post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 storage_2 Store in a Dry, Well-Ventilated Place storage_1->storage_2

Caption: Workflow for the safe handling of this compound.

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_prevention Environmental Protection collect_1 Segregate Chemical Waste collect_2 Use a Labeled, Sealed Container collect_1->collect_2 prevent_1 Do Not Dispose into Drains or Waterways collect_1->prevent_1 store_1 Store in a Designated Waste Area collect_2->store_1 store_2 Keep Away from Incompatible Materials store_1->store_2 dispose_1 Arrange for Licensed Waste Disposal Service store_2->dispose_1 dispose_2 Follow all Local, State, and Federal Regulations dispose_1->dispose_2 prevent_1->dispose_2

Caption: Disposal plan for this compound waste.

Environmental Considerations

Octinoxate has been shown to have a harmful effect on marine ecosystems, particularly coral reefs.[16][17] It is crucial to prevent the release of this compound into the environment.[1][15] Wastewater treatment plants may not effectively remove this compound, leading to its accumulation in waterways.[17] All waste materials should be disposed of as hazardous chemical waste according to institutional and governmental regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.